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  • Product: (4-Iodobutyl)(triphenyl)phosphanium
  • CAS: 170153-96-5

Core Science & Biosynthesis

Foundational

(4-Iodobutyl)(triphenyl)phosphonium iodide CAS 170153-96-5 properties

Technical Whitepaper: (4-Iodobutyl)(triphenyl)phosphonium iodide A Critical Synthon for Mitochondrial Targeting and Linker Chemistry Executive Summary (4-Iodobutyl)(triphenyl)phosphonium iodide (CAS 170153-96-5) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (4-Iodobutyl)(triphenyl)phosphonium iodide A Critical Synthon for Mitochondrial Targeting and Linker Chemistry

Executive Summary

(4-Iodobutyl)(triphenyl)phosphonium iodide (CAS 170153-96-5) is a specialized bifunctional building block extensively used in medicinal chemistry and chemical biology. It serves as a primary "Trojan Horse" vector, enabling the delivery of small molecules into the mitochondrial matrix. The compound features a lipophilic triphenylphosphonium (TPP) cation—which drives accumulation in mitochondria via membrane potential—linked to a reactive alkyl iodide tail. This 4-carbon (butyl) linker provides optimal steric spacing for conjugating bioactive payloads (such as antioxidants, fluorophores, or electrophiles) without compromising the membrane permeation kinetics of the TPP moiety.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name (4-Iodobutyl)(triphenyl)phosphonium iodide
CAS Number 170153-96-5
Molecular Formula C₂₂H₂₃I₂P (Salt) / [C₂₂H₂₃IP]⁺ (Cation)
Molecular Weight ~572.20 g/mol (Salt)
Appearance White to off-white/pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Hexane, Diethyl Ether
Melting Point Typically >150°C (Decomposes); Exact value varies by crystal habit/purity
Stability Hygroscopic; Light-sensitive (iodide oxidation); Stable under inert atmosphere
Reactive Moieties Triphenylphosphonium cation (Mitochondrial targeting); Alkyl Iodide (Electrophile)

Mechanistic Significance

The TPP Targeting Mechanism

The core utility of this compound lies in the Triphenylphosphonium (TPP) cation. Unlike simple ammonium salts, the charge on the phosphorus atom is delocalized across the three phenyl rings. This reduces the activation energy required to pass through the hydrophobic inner mitochondrial membrane.

  • ΔΨm Driven Accumulation: According to the Nernst equation, TPP cations accumulate 10-fold for every 61.5 mV of membrane potential. With a typical mitochondrial membrane potential (ΔΨm) of -150 to -180 mV, TPP-linked compounds can concentrate 100-1000x inside the matrix compared to the cytosol.

The "Goldilocks" Linker (C4)

The 4-carbon butyl chain in CAS 170153-96-5 is not arbitrary.

  • Lipophilicity Balance: Shorter chains (C1-C2) often result in steric clash between the bulky phenyl rings and the payload. Longer chains (>C10) can lead to non-specific membrane insertion (detergent effects).

  • Reactivity: The terminal alkyl iodide is a "soft" electrophile, ideal for S_N2 reactions with nucleophiles (amines, thiols, phenoxides) to attach the payload.

MitoMechanism cluster_cyto Cytosol (Low Conc.) cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (High Conc.) Compound TPP-Linker-Payload Potential ΔΨm (-180 mV) Compound->Potential Delocalized Charge Permeation Accumulation Accumulation (100-1000x) Potential->Accumulation Nernstian Drive

Figure 1: Mechanism of TPP-driven mitochondrial accumulation driven by membrane potential (ΔΨm).

Synthesis Protocol

Expert Note: The primary challenge in synthesizing (4-iodobutyl)(triphenyl)phosphonium iodide is preventing the formation of the bis-salt (where PPh3 attacks both ends of the diiodide). To ensure mono-substitution, a significant excess of 1,4-diiodobutane must be used.

Reagents:
  • Triphenylphosphine (PPh₃): 10.0 g (38.1 mmol)

  • 1,4-Diiodobutane: 35.5 g (114.3 mmol) – 3.0 equivalents (Critical)

  • Solvent: Toluene (Anhydrous) – 50 mL

  • Precipitation Solvent: Diethyl Ether or Hexane

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Addition: Add Triphenylphosphine (10.0 g) and 1,4-Diiodobutane (35.5 g) to the flask. Add Toluene (50 mL).

    • Why Toluene? It is non-polar enough to dissolve the reactants but polar enough to allow the transition state. Crucially, the mono-charged product is insoluble in toluene and will precipitate, preventing the second substitution.

  • Reflux: Heat the mixture to varying reflux (approx. 110°C) for 12–24 hours. A white/yellowish precipitate will form gradually.

  • Isolation: Cool the reaction mixture to room temperature.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Purification (Critical):

    • Wash the filter cake copiously with Diethyl Ether (3 x 50 mL) or Hexane.

    • Reasoning: The excess 1,4-diiodobutane and unreacted PPh3 are soluble in ether; the phosphonium salt is not. This step removes the excess diiodide reagent.

  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 6 hours to remove trace solvent and iodine vapors.

Characterization Standards:
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic aromatic multiplet (15H, ~7.6–7.9 ppm) and the butyl chain signals. The CH₂ adjacent to Phosphorus (P-CH₂) will appear as a multiplet around 3.4–3.9 ppm. The CH₂ adjacent to Iodine (I-CH₂) typically appears as a triplet around 3.2 ppm.

  • ³¹P NMR: A single singlet peak around +24 to +25 ppm (typical for alkyl-TPP salts).

Synthesis Reactants Triphenylphosphine + 1,4-Diiodobutane (Excess) Process Reflux in Toluene (110°C, 12-24h) Reactants->Process Precipitation Precipitation of Mono-Salt (Bis-salt formation minimized) Process->Precipitation Wash Wash with Diethyl Ether (Removes excess diiodide) Precipitation->Wash Product (4-Iodobutyl)(triphenyl)phosphonium iodide (Solid) Wash->Product

Figure 2: Synthetic workflow emphasizing the use of excess diiodide and solvent-based purification.

Applications in Drug Development

Synthesis of Mito-Active Compounds

Researchers use CAS 170153-96-5 to attach mitochondrial targeting vectors to drugs.

  • Protocol: The iodide is displaced by a nucleophile (e.g., a phenolic antioxidant like Ubiquinol or Resveratrol) in the presence of a weak base (K₂CO₃).

  • Example: Synthesis of Mito-Q analogs involves coupling this linker to a quinone moiety.

Wittig Olefination

As a phosphonium salt, this compound is a precursor to a functionalized ylide.

  • Mechanism: Treatment with a strong base (NaHMDS or LiHMDS) generates the ylide at the alpha-carbon.

  • Utility: Reaction with an aldehyde yields an alkene with a terminal alkyl iodide, allowing for further chain extension or functionalization.

Handling & Stability

  • Storage: Store at room temperature or 4°C in a desiccator. Protect from light (amber vials), as iodides can oxidize to elemental iodine (

    
    ), turning the white solid yellow/brown.
    
  • Safety: Phosphonium salts are generally irritants. The alkyl iodide moiety is a potential alkylating agent (mutagenic hazard). Handle in a fume hood with gloves.

References

  • Mitochondrial Targeting Principles

    • Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Synthesis of Alkyl-TPP Salts

    • Gondal, H. A., et al. (2018).[1] Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides. Chemistry Central Journal. Link

  • Applications in Mito-Probes

    • Zielonka, J., et al. (2010). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Link

  • Wittig Reagent Preparation

    • Morin, M. A., et al. (2019). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses. Link

Sources

Exploratory

Structure and molecular weight of (4-iodobutyl)triphenylphosphonium cation

Technical Whitepaper: Structural Characterization and Synthetic Utility of the (4-iodobutyl)triphenylphosphonium Cation Executive Summary The (4-iodobutyl)triphenylphosphonium (IBTP) cation represents a critical structur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of the (4-iodobutyl)triphenylphosphonium Cation

Executive Summary

The (4-iodobutyl)triphenylphosphonium (IBTP) cation represents a critical structural motif in mitochondrial pharmacology. Functioning as a lipophilic cation, it serves as a "molecular tugboat," utilizing the mitochondrial membrane potential (


) to deliver attached payloads—such as antioxidants, fluorophores, or alkylating agents—selectively into the mitochondrial matrix.

This guide provides a definitive technical analysis of the IBTP cation, distinguishing its naked cationic properties from its stable salt forms. It details a self-validating synthetic protocol designed to minimize bis-substitution byproducts and outlines the spectroscopic fingerprints required for quality assurance in drug development workflows.

Physicochemical Profile & Molecular Weight

In precision chemistry, distinguishing between the active cation and the bulk salt is non-negotiable. The cation (


) is the bioactive species detected in mass spectrometry and responsible for membrane permeation. The salt (typically iodide, 

) is the solid reagent handled on the bench.
Table 1: Structural Specifications
PropertyCation (Bioactive Species)Iodide Salt (Reagent Grade)
Formula


Molecular Weight (Average) 445.29 g/mol 572.20 g/mol
Monoisotopic Mass 445.0582 Da571.9600 Da
CAS Number 170153-96-5 (Generic)159085-21-9
Appearance N/A (Solution phase)White to off-white hygroscopic solid
Solubility AmphiphilicSoluble in DCM, CHCl3, MeOH, DMSO

Critical Note: When calculating stoichiometry for conjugation reactions (e.g., reacting IBTP with a thiol), use the Salt MW (572.20 g/mol ) to determine the mass of powder required. Using the cation MW will result in a ~22% under-dosing error.

Synthetic Methodology

The synthesis of IBTP iodide relies on a nucleophilic substitution (


) between triphenylphosphine (

) and 1,4-diiodobutane.

The Engineering Challenge: The primary risk in this synthesis is bis-substitution , where one molecule of diiodobutane reacts with two molecules of


, forming a bis-phosphonium salt (a "dumbbell" molecule). This impurity is difficult to separate and will fail to act as a monofunctional linker.

The Solution: Kinetic control via stoichiometry. We use a significant molar excess of the diiodide to ensure that any attacking phosphine encounters a fresh diiodide molecule rather than an already-substituted mono-cation.

Protocol: Mono-substitution Optimization
  • Reagents:

    • Triphenylphosphine (

      
      ): 1.0 equivalent (e.g., 2.62 g, 10 mmol).
      
    • 1,4-Diiodobutane: 5.0 equivalents (e.g., 15.5 g, 50 mmol). Crucial for kinetic control.

    • Solvent: Toluene (Anhydrous).

  • Procedure:

    • Dissolution: Dissolve 1,4-diiodobutane in Toluene (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Addition: Add

      
       to the solution.
      
    • Reaction: Heat to reflux (110°C) for 12–15 hours under an inert atmosphere (

      
       or Ar).
      
      • Observation: The product is insoluble in hot toluene and will precipitate as a white/off-white oil or solid during the reaction.

    • Isolation: Cool the mixture to room temperature. Decant the supernatant (containing the excess diiodide).

    • Purification (The "Self-Validating" Step):

      • Triturate the residue vigorously with diethyl ether (

        
        ) or hexanes.
        
      • Mechanism:[1][2][3] The desired phosphonium salt is insoluble in ether; the unreacted diiodide and any residual

        
         are highly soluble.
        
      • Repeat washing 3x until the supernatant is clear.

    • Drying: Dry the resulting solid under high vacuum to remove trace solvents.

Visualization: Synthetic Workflow

SynthesisWorkflow Reactants Reactants 1 eq PPh3 5 eq 1,4-Diiodobutane Reflux Reflux (Toluene) 110°C, 15h (Precipitation occurs) Reactants->Reflux Sn2 Reaction Decant Decant Supernatant (Removes excess Diiodide) Reflux->Decant Phase Separation Wash Triturate w/ Ether (Removes trace PPh3) Decant->Wash Purification Wash->Wash Repeat 3x Vacuum High Vacuum Dry Yields IBTP Iodide Wash->Vacuum Solvent Removal

Caption: Kinetic control strategy for synthesizing mono-substituted (4-iodobutyl)triphenylphosphonium iodide.

Spectroscopic Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The following data confirms the integrity of the butyl linker and the presence of the phosphonium headgroup.

NMR Table ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

~24.5 Singlet-

Center
Diagnostic for phosphonium salt formation.

7.60 – 7.90Multiplet15HAr-H Triphenyl aromatic protons.

3.60 – 3.85Multiplet2H

Deshielded by adjacent positive charge.

3.25Triplet2H

Diagnostic for terminal iodine (leaving group).

2.10 – 2.25Multiplet2HInternal

Linker backbone.

1.80 – 1.95Multiplet2HInternal

Linker backbone.

Quality Control Check: If you observe a triplet at ~3.4 ppm that integrates poorly or extra aromatic peaks, suspect the Bis-phosphonium impurity (where both ends of the butyl chain have


 groups).

Applications: The Mitochondrial Homing Mechanism

The utility of the IBTP cation lies in its ability to exploit the Nernstian potential across the mitochondrial inner membrane (MIM). The MIM maintains a potential of approximately -150 to -180 mV (negative inside).

The Nernst Equation dictates accumulation:



For every 61.5 mV of potential, the concentration increases 10-fold. Consequently, IBTP concentrates 100–1000 fold inside the mitochondria relative to the cytosol.

Once inside, the iodine atom on the butyl chain acts as a versatile electrophile. It reacts specifically with mitochondrial thiols (e.g., Protein-SH or Glutathione) or serves as a handle to attach antioxidants (like Ubiquinone in MitoQ) prior to biological application.

Visualization: Mitochondrial Uptake Pathway

MitoUptake cluster_cyto Cytosol (0 mV) cluster_mito Mitochondrial Matrix (-160 mV) IBTP_Cyto IBTP Cation (Lipophilic) IBTP_Mito Accumulated IBTP (1000x Conc.) IBTP_Cyto->IBTP_Mito Driven by ΔΨm (Nernst Potential) Target Target Thiol / Payload IBTP_Mito->Target Alkylation / Delivery

Caption: Electrochemical accumulation of IBTP driven by the mitochondrial membrane potential.

References

  • ChemicalBook. (2024). (4-Iodobutyl)triphenylphosphonium iodide Properties and NMR Data. Retrieved from

  • Abcam. (2024). IBTP: Mitochondrial thiol-specific cationic alkylation reagent.[4] Retrieved from

  • Smith, R. A., & Murphy, M. P. (2011). Animal and human studies with the mitochondria-targeted antioxidant MitoQ. Annals of the New York Academy of Sciences. (Contextual grounding for TPP+ targeting mechanism).
  • BLD Pharm. (2024). Product Analysis: (4-Iodobutyl)triphenylphosphonium iodide. Retrieved from

Sources

Foundational

Chemical Stability of Iodobutyl Phosphonium Salts in Solution

The following technical guide is structured to provide an exhaustive analysis of the chemical stability of iodobutyl phosphonium salts. It synthesizes mechanistic organic chemistry with practical analytical methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of the chemical stability of iodobutyl phosphonium salts. It synthesizes mechanistic organic chemistry with practical analytical methodologies.

Technical Guide & Stability Profiling

Executive Summary

Iodobutyl phosphonium salts (e.g., (4-iodobutyl)triphenylphosphonium iodide) represent a class of bifunctional reagents utilized in Wittig olefinations, phase-transfer catalysis, and mitochondria-targeted drug delivery. Their solution stability is governed by two competing reactive centers: the electrophilic phosphorus center (susceptible to hydrolysis) and the labile carbon-iodine bond (susceptible to photolysis and nucleophilic substitution).

This guide delineates the degradation pathways of these salts and establishes a self-validating protocol for monitoring their integrity in solution.

Structural Reactivity & Degradation Mechanisms

To understand stability, one must deconstruct the molecule into its reactive moieties. The iodobutyl phosphonium cation contains a quaternary phosphorus core (


) and an alkyl iodide tail (

).
Alkaline Hydrolysis (The Phosphorus Core)

The primary instability of phosphonium salts in protic media is alkaline hydrolysis. While generally stable at neutral pH, the presence of hydroxide ions (


) triggers a degradation cascade known as the Cahours-Hofmann decomposition.
  • Mechanism: The hydroxide ion acts as a nucleophile, attacking the positively charged phosphorus atom to form a pentacoordinate hydroxyphosphorane intermediate.[1] This intermediate is unstable and collapses, expelling a hydrocarbon leaving group and forming a phosphine oxide.

  • Causality: The rate of hydrolysis is pH-dependent. At

    
    , the concentration of 
    
    
    
    is sufficient to drive the equilibrium toward the phosphine oxide, which is thermodynamically a "dead end" for the reagent's intended reactivity.
Photolytic Deiodination (The Alkyl Tail)

The C-I bond is the weakest carbon-halogen bond (bond dissociation energy


 kcal/mol).
  • Mechanism: Upon exposure to UV or visible light, the C-I bond undergoes homolytic cleavage, generating a carbon-centered radical and an iodine radical (

    
    ).[2] Two iodine radicals recombine to form molecular iodine (
    
    
    
    ), which is observed as a violet/brown discoloration in the solution.[2]
  • Impact: This not only degrades the reagent but generates radical species that can initiate unwanted side reactions (polymerization or oxidation) in sensitive formulations.

Nucleophilic Substitution (Solvolysis)

In nucleophilic solvents (e.g., water, methanol), the terminal iodine can be displaced via an


 mechanism, converting the iodobutyl group into a hydroxybutyl or methoxybutyl group, effectively altering the reagent's identity.
Visualizing Degradation Pathways

The following diagram maps the competing degradation pathways based on environmental triggers.

DegradationPathways Start Iodobutyl Phosphonium Salt (Solution) Hydrolysis Alkaline Hydrolysis (pH > 8) Start->Hydrolysis + OH- Photolysis Photolytic Cleavage (UV/Vis Light) Start->Photolysis Substitution Nucleophilic Substitution (Solvolysis) Start->Substitution + H2O/ROH Phosphorane Hydroxyphosphorane Intermediate Hydrolysis->Phosphorane Radicals Radical Pair (R• + I•) Photolysis->Radicals Alcohol Hydroxybutyl Phosphonium (Impurity) Substitution->Alcohol - I- Oxide Phosphine Oxide (Inert Byproduct) Phosphorane->Oxide - R-H Iodine Molecular Iodine (I2) (Discoloration) Radicals->Iodine Dimerization

Figure 1: Competing degradation pathways for iodobutyl phosphonium salts in solution.

Experimental Assessment Protocols

To validate the stability of a specific iodobutyl phosphonium formulation, the following self-validating protocols must be employed. These rely on orthogonal analytical techniques to ensure no degradation pathway is missed.

Protocol A: Stress Testing (Accelerated Stability)

Objective: Determine the half-life (


) of the salt under varying pH and light conditions.

Reagents & Equipment:

  • Test Compound: (4-Iodobutyl)triphenylphosphonium iodide (approx. 10 mM).

  • Solvents: Acetonitrile/Water (1:1 v/v) buffered to pH 4.0, 7.0, and 9.0.

  • Light Source: D65 Standard Daylight lamp or UV chamber.

  • Analysis: HPLC-UV (254 nm) and LC-MS.

Step-by-Step Methodology:

  • Preparation: Prepare three 20 mL aliquots of the phosphonium salt solution at pH 4, 7, and 9.

  • Control: Wrap one set of vials in aluminum foil (Dark Control). Leave the second set exposed to light (Light Stress).

  • Incubation: Maintain all vials at 25°C.

  • Sampling: Withdraw 50 µL aliquots at T=0, 4h, 24h, and 48h.

  • Quenching: Dilute samples immediately into 0.1% Formic Acid in Acetonitrile to quench hydrolysis.

  • Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak and the appearance of Triphenylphosphine oxide (TPPO).

Protocol B: NMR Structural Verification

Objective: Detect hydrolysis products (Phosphine Oxides) without separation artifacts.

  • Rationale:

    
     NMR is the gold standard because phosphonium salts and phosphine oxides have distinct chemical shifts.
    
  • Standard Shifts (approximate):

    • Phosphonium Salt (

      
      ): 
      
      
      
      +20 to +25 ppm.
    • Phosphine Oxide (

      
      ): 
      
      
      
      +25 to +35 ppm (often distinct from the salt).
    • Phosphoric acid (External Std):

      
       0 ppm.
      

Method:

  • Dissolve 10 mg of sample in

    
     or 
    
    
    
    .
  • Acquire

    
     NMR (proton-decoupled).
    
  • Validation Criteria: A single singlet indicates pure salt. Any secondary peak downfield suggests oxidation or hydrolysis.

Data Presentation: Stability Matrix

The following table summarizes expected outcomes for a stable vs. degraded sample.

ParameterStable SolutionDegraded (Hydrolysis)Degraded (Photolysis)
Visual Appearance Clear, ColorlessClear, ColorlessYellow/Brown (Iodine release)
pH Drift StableDecreases (Acidic byproducts)Variable
HPLC Purity > 98%< 90% (New polar peak)< 90% (Complex mixture)
31P NMR Single PeakDoublet or New SingletBroadening or New Peaks
Mass Spec (m/z) M+ (Cation mass)[M+16] (Oxide)[M-I+OH] (Solvolysis)

Stabilization Strategies

Based on the degradation mechanisms identified, the following storage and handling conditions are mandatory for maintaining chemical integrity.

  • pH Control: Maintain solution pH < 6.0. Acidic buffers (e.g., Acetate or Phosphate pH 4-5) suppress the concentration of nucleophilic

    
    , effectively halting hydrolysis [1].
    
  • Light Exclusion: Solutions must be stored in amber glassware or foil-wrapped containers to prevent homolytic C-I cleavage [2].

  • Solvent Selection: Avoid nucleophilic solvents (methanol, ethanol) for long-term storage. Use non-nucleophilic, polar aprotic solvents like Acetonitrile or DMSO if solubility permits, or water with strictly controlled pH.

  • Inert Atmosphere: Sparging with Argon or Nitrogen removes dissolved oxygen, which can accelerate radical propagation steps initiated by trace photolysis.

Workflow for Solution Preparation

The following diagram illustrates the optimal workflow to generate a stable stock solution.

StabilityWorkflow Weigh Weigh Solid Salt (Minimize Light Exposure) Dissolve Dissolve under Inert Gas (N2 or Ar) Weigh->Dissolve SolventPrep Prepare Solvent (Degas + Adjust pH < 6) SolventPrep->Dissolve Filter Filtration (0.2 µm) (Remove Particulates) Dissolve->Filter QC QC Check (31P NMR / HPLC) Filter->QC Storage Storage (Amber Vial, 4°C) QC->Storage Pass

Figure 2: Optimized workflow for the preparation and storage of iodobutyl phosphonium salt solutions.

References

  • Mechanism of Phosphonium Salt Hydrolysis

    • Source: University College Cork / RSC
    • Context: Defines the nucleophilic attack of hydroxide on phosphorus as the rate-determining step in alkaline hydrolysis.
    • Link:

  • Photodissoci

    • Source: Journal of Chemical Physics[3]

    • Context: details the homolytic cleavage of C-I bonds under light exposure, leading to radical formation.[2]

    • Link:

  • Safety and Stability D

    • Source: Fisher Scientific[4]

    • Context: Confirms light sensitivity and hygroscopic nature of phosphonium iodide salts.[4]

    • Link:

  • Oxidative Degrad

    • Source: NIH / PubMed
    • Context: Discusses degradation pathways including elimination and oxid
    • Link:

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of (4-iodobutyl)(triphenyl)phosphonium Iodide

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (4-iodobutyl)(triphenyl)phosphonium iodide . This document is structured for application scientists and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (4-iodobutyl)(triphenyl)phosphonium iodide . This document is structured for application scientists and synthetic chemists requiring precise control over reaction conditions and purification workflows.

[1][2]

Executive Summary

(4-iodobutyl)(triphenyl)phosphonium iodide is a quaternary phosphonium salt primarily utilized as a C4-homologation reagent in Wittig olefinations and as a cationic mitochondrial targeting vector.[1][2] Its solubility behavior is governed by the competition between the high lattice energy of the ionic crystal and the solvation energy provided by the solvent.

Successful deployment of this reagent depends on leveraging its amphiphilic nature : the lipophilic triphenylphosphine/butyl moieties and the polar ionic core. This guide provides the solubility landscape required to optimize reaction concentrations (typically 0.1–0.5 M) and purification strategies.

Physicochemical Profile

PropertyDescription
Chemical Structure

Molecular Weight ~652.28 g/mol (Estimation based on formula

)
Physical Form White to off-white crystalline solid (often hygroscopic).[1][2]
Ionic Character Soft cation (delocalized charge on P) / Soft anion (Iodide).[1][2]
Key Solubility Driver Dipole-dipole interactions and polarizability matching.[1][2]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to disrupt the crystal lattice of the phosphonium salt at ambient temperature (


).
Quantitative Solubility Estimates & Solvent Classifications[1][3]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane
Excellent (>100 mg/mL)Primary Choice. The high polarizability of chlorinated solvents stabilizes the soft iodide anion and the bulky phosphonium cation efficiently.[1][2]
Polar Aprotic DMSO, DMF, Acetonitrile (

)
Excellent (>100 mg/mL)High dielectric constants facilitate charge separation.[1][2] DMSO is preferred for biological stock solutions; MeCN is ideal for refluxing reactions.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolGood to Moderate (20–80 mg/mL)Solubility decreases as alcohol chain length increases.[1][2] Useful for recrystallization when combined with non-solvents.[2][3]
Ketones/Esters Acetone, Ethyl AcetateModerate to Poor Acetone dissolves the salt reasonably well; Ethyl Acetate is often a "borderline" solvent used to induce precipitation.
Non-Polar / Ethers Diethyl Ether, Hexane, Toluene, THFInsoluble / Poor (<1 mg/mL)Anti-Solvents. Lack the polarity to overcome lattice energy.[2] Used to crash the product out of solution during purification.
Water WaterLow / Sparingly Soluble The lipophilic butyl chain and three phenyl rings dominate, making aqueous solubility poor compared to methyl-analogs.[1][2]

Critical Note on "Oiling Out": In borderline solvents (e.g., Toluene/THF mixtures), the compound may separate as a viscous oil rather than a crystal. This indicates a "metastable zone" where the solvent holds impurities but rejects the salt.

Mechanistic Insights: Solvation vs. Lattice Energy

Understanding the why allows for troubleshooting when the compound behaves unexpectedly.

  • Soft-Soft Interactions : The iodide anion (

    
    ) is a "soft" Lewis base.[1][2] It is poorly solvated by hard hydrogen-bond donors (like water) but well-solvated by polarizable solvents like Dichloromethane.[1] This is why DCM is the gold standard for handling this compound.
    
  • The Lipophilic Shield : The three phenyl rings create a hydrophobic shield around the positive phosphorus center. This prevents small, highly polar solvents (like water) from effectively hydrating the cation, leading to poor aqueous solubility despite the ionic charge.

  • Counter-Ion Exchange : In solvents like Acetone, the iodide ion can be nucleophilic. If reacting with alkyl halides, ensure the solvent does not promote unwanted Finkelstein-type exchange unless intended.[1]

Experimental Protocols

Protocol A: Rapid Solubility Validation (The "Dissolve & Crash" Test)

Use this protocol to verify the quality of a new batch or reclaimed material.[1]

  • Weigh : Place 50 mg of (4-iodobutyl)(triphenyl)phosphonium iodide into a 2 mL vial.

  • Solvent Addition : Add 0.5 mL of Dichloromethane (DCM) .

    • Observation: Solution should become clear immediately. If cloudy, inorganic salts (e.g., NaI) may be present.[1][2]

  • Precipitation : Slowly add 1.5 mL of Diethyl Ether down the side of the vial.

    • Observation: A white precipitate should form.[2]

    • Troubleshooting: If an oil forms, the material may contain residual solvent or impurities.[3][4] Scratch the glass with a spatula to induce crystallization.

Protocol B: Purification via Recrystallization

Standard method to remove non-polar impurities and hydrolysis products (e.g., Triphenylphosphine oxide).[1][2]

Solvent System : Ethanol / Hexane (or DCM / Diethyl Ether).[1][2]

  • Dissolution : Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5 mL per gram).

  • Hot Filtration : If insoluble particles remain, filter while hot through a glass frit (remove inorganic salts).[2]

  • Nucleation : Remove from heat.[2] Add Hexane dropwise until the solution turns slightly turbid (cloud point).[1][4]

  • Clarification : Add one drop of Ethanol to clear the turbidity.[2]

  • Crystallization : Allow the solution to cool slowly to room temperature, then place in a

    
     freezer overnight.
    
  • Collection : Filter the crystals and wash with cold Hexane/Ether (1:1).[2]

Visualization of Workflows

Figure 1: Solubility Testing Decision Tree

A logic flow for selecting the correct solvent based on application.

SolubilityLogic Start Start: Select Application Reaction Synthetic Reaction (Wittig/Substitution) Start->Reaction BioAssay Biological Assay (Mitochondrial Targeting) Start->BioAssay Purification Purification (Recrystallization) Start->Purification DCM Use Dichloromethane (DCM) (High Solubility, Inert) Reaction->DCM Ambient Temp MeCN Use Acetonitrile (MeCN) (High Temp, Reflux) Reaction->MeCN Reflux Required DMSO Use DMSO (Stock Soln: 10-50 mM) BioAssay->DMSO Standard Ethanol Use Ethanol (If toxicity is concern) BioAssay->Ethanol Alternative SolventPair Binary Solvent System Purification->SolventPair System1 DCM (Solvent) + Ether (Anti-solvent) SolventPair->System1 High Yield System2 Ethanol (Solvent) + Hexane (Anti-solvent) SolventPair->System2 High Purity

Caption: Decision matrix for solvent selection based on the intended experimental outcome.

Figure 2: Recrystallization Mechanism

Visualizing the interplay between solvent polarity and lattice formation.

Recrystallization Step1 1. Dissolution (Polar Solvent: DCM/EtOH) Disrupts Lattice Step2 2. Anti-Solvent Addition (Non-Polar: Ether/Hexane) Reduces Solvation Power Step1->Step2 Add dropwise Step3 3. Nucleation Supersaturation reached Impurities stay in solution Step2->Step3 Turbidity onset Step4 4. Crystal Growth Slow cooling Pure Salt Lattice forms Step3->Step4 Cool to -20°C

Caption: Step-by-step physicochemical changes during the purification of the phosphonium salt.

References

  • Morin, M. A., et al. (2019).[2] "Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination." Organic Syntheses, 96, 217-235.[1] (Demonstrates handling of similar iodomethyl analogs in THF/DCM).

  • Battogtokh, G., et al. (2018).[1][2] "Triphenylphosphine-docetaxel conjugate-incorporated albumin nanoparticles for cancer treatment." Nanomedicine, 13(3), 325-338.[1][2] (Details solubility of carboxybutyl analogs in DMSO/Ethanol for biological applications).

  • Cayman Chemical . (2023).[2] "Product Information: (4-Carboxybutyl)triphenylphosphonium bromide." (Provides quantitative solubility benchmarks for C4-phosphonium salts: DMF 5 mg/mL, DMSO 5 mg/mL).

  • Fisher Scientific . (2024).[1][2] "Safety Data Sheet: Methyltriphenylphosphonium iodide." (Establishes baseline solubility trends for phosphonium iodides in chlorinated solvents). [1][2]

  • Sigma-Aldrich . (2024).[1][2] "Product Specification: (4-Iodobutyl)triphenylphosphonium iodide." (Confirming availability and physical state). Note: Generic landing page for structure search.[1][2]

Sources

Foundational

Precision Mitochondrial Targeting: The Role of Triphenylphosphonium Alkyl Halides

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists Introduction: The "Magic Bullet" for Mitochondria Mitochondria are the gatekeepers of cell death and the powerhouses of met...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Introduction: The "Magic Bullet" for Mitochondria

Mitochondria are the gatekeepers of cell death and the powerhouses of metabolism, making them prime targets for therapeutic intervention in cancer, neurodegeneration, and metabolic disorders. However, the double-membrane structure of the mitochondrion—specifically the highly impermeable inner mitochondrial membrane (IMM)—presents a formidable barrier to drug delivery.

Triphenylphosphonium (TPP) alkyl halides serve as the foundational chemical architecture for overcoming this barrier. They are not merely reagents; they are the precursors to "molecular tow trucks" that drag attached payloads into the mitochondrial matrix against a concentration gradient. This guide dissects the chemical biology of TPP alkyl halides, detailing their synthesis, mechanistic function, and application in designing mitochondria-targeted therapeutics (MTTs).[1]

Mechanism of Action: The Biophysics of Accumulation[2]

The efficacy of TPP cations relies on the Nernstian electrochemical gradient . Unlike the plasma membrane (


), the mitochondrial inner membrane maintains a substantial negative potential (

).[2]

Because the TPP cation is lipophilic and the positive charge is delocalized across the three phenyl rings, it can pass easily through the hydrophobic core of the lipid bilayer without requiring a protein transporter. Once inside, it accumulates exponentially according to the Nernst equation.

Quantitative Accumulation Logic
  • Plasma Membrane:

    
    5-10 fold accumulation in the cytosol.[2]
    
  • Mitochondrial Membrane:

    
    10-fold accumulation for every 61.5 mV of potential (at 37°C).
    
  • Total Accumulation: A payload can reach concentrations 100 to 1,000 times higher in the matrix than in the extracellular space.[2]

Visualization: The Nernstian Funnel

MitochondrialAccumulation cluster_legend Key Mechanism Extracellular Extracellular Space (Conc: 1x) Cytosol Cytosol (Conc: ~10x) ΔΨp: -60 mV Extracellular->Cytosol Passive Diffusion Driven by ΔΨp IMS Intermembrane Space Cytosol->IMS Porin Channels Matrix Mitochondrial Matrix (Conc: ~1000x) ΔΨm: -160 mV IMS->Matrix Nernstian Accumulation Driven by ΔΨm Desc Delocalized cation + Lipophilicity = Membrane Permeability

Caption: The thermodynamic cascade driving TPP accumulation. The steep electrochemical gradient (


) acts as a powerful electrophoretic force.[2]

Chemical Foundation: Synthesis of TPP Linkers

The utility of TPP lies in its conjugation.[1][3] TPP alkyl halides (typically bromides or iodides) act as the electrophilic "linker" that connects the TPP "engine" to the bioactive "payload."

Why Alkyl Halides?

The alkyl chain serves two purposes:

  • Spacer: It prevents steric clash between the bulky TPP group and the payload's active site.

  • Lipophilicity Tuner: The chain length (typically

    
     to 
    
    
    
    ) modulates the overall hydrophobicity. Note: Longer chains increase uptake but also toxicity (see Section 5).
Protocol: Synthesis of (n-Bromoalkyl)triphenylphosphonium Bromide

This protocol describes the synthesis of a generic linker (e.g., 4-bromobutyl-TPP) via an


 reaction.

Reagents:

  • 
    -Dibromoalkane (e.g., 1,4-dibromobutane) [Excess to prevent bis-substitution]
    
  • Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[4][5][6]
    
  • Solvent: Toluene or Acetonitrile[4]

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve

    
     (1.0 eq) in anhydrous toluene (0.5 M). Add a significant excess of the dibromoalkane (3.0 – 5.0 eq). Crucial: Excess alkyl halide prevents the formation of the bis-TPP salt (TPP-alkyl-TPP), which is a common impurity.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under an argon atmosphere for 12–24 hours. The TPP salt will often precipitate out of the non-polar toluene as a white solid.
    
  • Isolation: Cool the reaction to room temperature. Filter the white precipitate.

  • Purification (The Wash): Wash the solid extensively with diethyl ether or hexanes. This removes the unreacted lipophilic dibromoalkane and

    
    , leaving the polar TPP salt.
    
  • Validation:

    • 
       NMR:  Look for a singlet shift around 20–25 ppm (characteristic of phosphonium salts).
      
    • 
       NMR:  Verify the integration of the alkyl chain and the aromatic protons (15H).
      
Conjugation Strategies

Once the TPP-alkyl bromide is synthesized, it is coupled to the payload.

StrategyReaction TypeConditionsBest For
Etherification

Substitution
Payload-OH + TPP-Alkyl-Br +

in DMF
Phenols (e.g., MitoQ synthesis)
Amidation AcylationTPP-Alkyl-COOH + Payload-

+ EDC/NHS
Peptides, unstable drugs
Click Chemistry CuAACTPP-Alkyl-

+ Payload-Alkyne
Complex biomolecules, sensors
Visualization: Synthesis Workflow

SynthesisWorkflow PPh3 Triphenylphosphine (PPh3) Reaction Reflux in Toluene (12-24h) PPh3->Reaction Linker α,ω-Dibromoalkane (Excess) Linker->Reaction Precipitate Precipitate Formation Reaction->Precipitate Intermediate TPP-Alkyl-Bromide (The Linker) Precipitate->Intermediate Filter & Wash FinalProduct Mitochondria-Targeted Therapeutic (e.g., MitoQ) Intermediate->FinalProduct Conjugation (SN2) Payload Drug Payload (e.g., Ubiquinone) Payload->FinalProduct

Caption: Modular synthesis pathway. The TPP-alkyl bromide intermediate is the versatile "key" for mitochondrial entry.

Key Applications in Chemical Biology

MitoQ: Antioxidant Delivery

The most famous application is MitoQ (Mitoquinone).

  • Design: A ubiquinone moiety attached to a decyl-TPP linker.

  • Function: It accumulates in the matrix, adsorbs to the inner membrane, and is reduced by Complex II to ubiquinol, acting as a renewable antioxidant against ROS.

  • Synthesis Insight: Synthesized by reacting idebenone analogues or protected quinols with (10-bromodecyl)triphenylphosphonium bromide.

Fluorescent Probes & Sensors

TPP is used to deliver sensors for pH, calcium, or ROS into the matrix.

  • Example: MitoTracker dyes are essentially fluorophores conjugated to a TPP (or similar chloromethyl) moiety.

  • Logic: The fluorescence intensity often correlates with

    
    , allowing the probe to act as a potentiometric sensor.
    
Theranostics

Recent developments involve "smart" TPP conjugates that release a drug only upon sensing a specific mitochondrial signal (e.g., high


 levels), combining diagnosis and therapy.

Critical Design Considerations (The "Brakes")

While TPP is powerful, it is not biologically inert. Researchers must control for the following:

Chain Length & Toxicity

There is a "Goldilocks" zone for the alkyl linker length.

  • Too Short (

    
    ):  Poor membrane intercalation; lower uptake.
    
  • Too Long (

    
    ):  Acts as a detergent. It can disrupt membrane integrity, cause depolarization, and inhibit the Electron Transport Chain (ETC).
    
  • Optimal:

    
     to 
    
    
    
    is generally preferred to balance uptake vs. toxicity.
Membrane Depolarization

Accumulation of cationic TPP draws protons or collapses the gradient if concentrations are too high.

  • Control: Always use a non-targeted analog (e.g., TPP-methyl) or an uncoupler (FCCP) control in biological assays to distinguish specific effects from general toxicity.

References

  • Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[7][3][5][8][9][10][11] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. Link

  • Smith, R. A., et al. (2003). Mitochondria-targeted antioxidants in the treatment of disease.[12][9][11] Annals of the New York Academy of Sciences, 1011, 329-340. Link

  • Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology.[8][9] Biochemistry (Moscow), 70(2), 222-230. Link

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043-10120. Link

  • Reily, C., et al. (2013). Mitochondrial targeted antioxidants and metabolic modulators.[8] Antioxidants & Redox Signaling, 19(4), 392-409. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of (4-Iodobutyl)(triphenyl)phosphonium Iodide

Executive Summary This application note details the optimized protocol for the mono-quaternization of 1,4-diiodobutane with triphenylphosphine ( ) to synthesize (4-iodobutyl)(triphenyl)phosphonium iodide. This intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the mono-quaternization of 1,4-diiodobutane with triphenylphosphine (


) to synthesize (4-iodobutyl)(triphenyl)phosphonium iodide. This intermediate is a critical "linker" reagent, enabling the introduction of a 4-carbon chain with a terminal electrophile via Wittig olefination.

The core challenge in this synthesis is preventing the formation of the bis-phosphonium salt (1,4-butylene bis(triphenylphosphonium) diiodide). This guide utilizes a precipitation-driven kinetic control strategy using Toluene as the reaction medium, ensuring high selectivity for the mono-substituted product.

Strategic Analysis: The Mono-Alkylation Challenge

The Competitive Landscape

The reaction between a ditopic electrophile (1,4-diiodobutane) and a nucleophile (


) presents a classic statistical challenge. Once the first phosphonium group is installed, the remaining terminal iodide is still reactive. In high-solubility solvents (e.g., Chloroform, Acetonitrile), the mono-salt remains in solution and can rapidly react with a second equivalent of 

to form the bis-salt.
The Solution: Solubility-Based Kinetic Trapping

To enforce mono-substitution, we exploit the differential solubility of the reagents versus the product:

  • Reagents (Non-polar/Moderately polar): 1,4-diiodobutane and

    
     are highly soluble in hot Toluene.
    
  • Product (Ionic): The mono-phosphonium salt is insoluble in Toluene.

Mechanism of Action: As the reaction proceeds, the mono-salt precipitates out of the solution immediately upon formation. This phase separation physically removes the product from the liquid phase where the unreacted


 resides, effectively stopping the reaction at the mono-stage regardless of reaction time.
Stoichiometric Control

While the solvent effect is powerful, we further bias the equilibrium by using an excess of the diiodide (3.0 – 5.0 equivalents). This statistically favors the collision of


 with a fresh diiodide molecule rather than a mono-substituted product (even if trace amounts remain solubilized).

Visualizing the Strategy

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the competitive pathways and how the solvent choice effectively blocks the bis-alkylation route.

ReactionPathway cluster_solvent Solvent Control (Toluene) Start Reagents (PPh3 + Excess Diiodide) Transition Transition State (SN2 Attack) Start->Transition Reflux (Toluene) MonoProduct Mono-Salt (4-iodobutyl)PPh3+ I- Transition->MonoProduct Formation Precipitate PRECIPITATE (Solid Phase) MonoProduct->Precipitate Rapid Precipitation (Insoluble in Toluene) BisProduct Bis-Salt (Impurity) MonoProduct->BisProduct Reaction with PPh3 (Blocked by Phase Sep)

Caption: Kinetic trapping of the mono-substituted product via precipitation in Toluene, preventing secondary nucleophilic attack.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
Triphenylphosphine (

)
262.291.0>99%Nucleophile
1,4-Diiodobutane 309.914.0>98%Electrophile (Excess)
Toluene 92.14N/AAnhydrousSolvent
Diethyl Ether 74.12N/AACS GradeWash Solvent

Equipment:

  • 250 mL Round Bottom Flask (RBF)[1]

  • Reflux Condenser with

    
     inlet
    
  • Magnetic Stir Plate & Bar[1]

  • Vacuum Filtration Setup (Buchner funnel)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL RBF and equip it with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add Triphenylphosphine (5.24 g, 20 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add Anhydrous Toluene (60 mL). Stir until

    
     is fully dissolved.
    
  • Electrophile Addition: Add 1,4-Diiodobutane (24.8 g, 10.5 mL, 80 mmol, 4.0 equiv) via syringe.

    • Note: The solution should remain clear/colorless to pale yellow.

  • Reflux: Heat the mixture to reflux (bath temp ~115°C) with vigorous stirring.

    • Observation: Within 30-60 minutes, a white precipitate will begin to form.

    • Duration: Maintain reflux for 12–16 hours to ensure full consumption of

      
      .
      
  • Cooling: Remove from heat and allow the suspension to cool to room temperature.

  • Filtration: Collect the white solid via vacuum filtration using a Buchner funnel.

  • Washing (Critical):

    • Wash the filter cake with Toluene (2 x 20 mL) to remove unreacted diiodide.

    • Wash with Diethyl Ether or Hexanes (3 x 20 mL) to remove residual toluene and trace

      
      .
      
  • Drying: Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Yield & Physical Properties
  • Expected Yield: 85% – 95% (based on

    
    ).
    
  • Appearance: White crystalline powder.

  • Melting Point: 204–206 °C (dec).

Workflow Visualization

Diagram 2: Experimental Workflow

This flowchart guides the operator through the critical physical manipulation steps.

Workflow cluster_purification Purification (Removal of Excess Reagents) Step1 Dissolve PPh3 (1 eq) in Toluene Step2 Add 1,4-Diiodobutane (4 eq) Step1->Step2 Step3 Reflux 12-16h (Precipitation Occurs) Step2->Step3 Step4 Cool to RT & Filter Step3->Step4 Step5 Wash: Toluene x2 (Removes Diiodide) Step4->Step5 Step6 Wash: Et2O x3 (Removes Toluene/PPh3) Step5->Step6 Step7 Dry under Vacuum Step6->Step7 Final Pure Product (White Solid) Step7->Final

Caption: Operational workflow emphasizing the washing steps required to remove the excess diiodide used to drive selectivity.

Characterization & Quality Control

To validate the identity and purity of the synthesized salt, Nuclear Magnetic Resonance (NMR) is the gold standard.

NMR Data (400 MHz, )
PositionShift (

)
MultiplicityIntegrationAssignment
Aromatic 7.60 – 7.90Multiplet15H

protons

3.60 – 3.75Multiplet2H


3.15 – 3.25Triplet2H


1.80 – 2.20Multiplet4HCentral methylene chain
NMR Data (162 MHz, )
  • Shift:

    
     +24.5 ppm (Singlet).
    
  • Note: The absence of a second peak (typically distinct for bis-salts or phosphine oxides) confirms purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product "Oils Out" Solvent too hot during filtration or presence of impurities.Allow mixture to cool completely to RT. If oil persists, scratch the glass with a spatula or add a seed crystal to induce crystallization.
Low Yield Incomplete reaction or product dissolved in wash.Extend reflux time. Ensure Toluene is used for the first wash (not a polar solvent that might dissolve the salt).
Bis-Salt Contamination Insufficient diiodide excess or wrong solvent (e.g., MeCN).Ensure at least 3-4 equiv. of diiodide. strictly use Toluene. Do not use Acetonitrile or DMF.
Yellow Product Iodine contamination (

) from diiodide degradation.
Wash the solid with a small amount of cold acetone or dilute sodium thiosulfate solution (though this requires an aqueous workup, which is less desirable).

References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
  • Solvent Effects in Phosphonium Synthesis

    • Lygo, B. et al. (2010). "Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis." Nottingham ePrints. (Discusses Toluene vs Chloroform for mono/bis selectivity). Link

  • NMR Characterization of Alkyltriphenylphosphonium Salts

    • ChemicalBook. (n.d.). "Methyltriphenylphosphonium iodide NMR Spectrum." (Used as a baseline for phosphonium aromatic region shifts). Link

  • Synthesis of 1,4-Diiodobutane (Precursor)

    • Stone, H., & Shechter, H. (1950). "1,4-Diiodobutane."[2][3][4] Organic Syntheses, 30, 33. (Provides context on the stability and handling of the starting material). Link

  • Related Mono-Functionalization Strategies

    • Zhong, C.-H., & Huang, W. (2020). "Synthesis of Aryldiphenylphosphine Oxides by Quaternization..." ACS Omega, 5(26), 16010–16020.[5] (Validates general quaternization protocols). Link

Sources

Application

Application Notes and Protocols for Mitochondrial Thiol Labeling Using IBTP Reagents

Introduction: The Critical Role of Mitochondrial Thiols in Cellular Redox Homeostasis Mitochondria, the powerhouses of the cell, are central hubs for a multitude of metabolic processes, including the electron transport c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mitochondrial Thiols in Cellular Redox Homeostasis

Mitochondria, the powerhouses of the cell, are central hubs for a multitude of metabolic processes, including the electron transport chain, which is a major source of reactive oxygen species (ROS). To counteract the damaging effects of ROS, mitochondria possess a robust antioxidant defense system, in which protein thiols play a pivotal role.[1][2] Cysteine residues within mitochondrial proteins are susceptible to a variety of oxidative modifications, which can alter protein function and impact cellular signaling pathways.[2] The study of these modifications, known as redox proteomics, is crucial for understanding the molecular mechanisms underlying mitochondrial dysfunction in various diseases.[1]

This guide provides a detailed protocol for the selective labeling of mitochondrial protein thiols using iodoacetamide-based triphenylphosphonium (IBTP) reagents. The lipophilic triphenylphosphonium cation moiety facilitates the accumulation of these probes within the mitochondrial matrix, driven by the mitochondrial membrane potential.[3] This targeted approach allows for the specific analysis of the mitochondrial thiol proteome, minimizing interference from the abundant cytosolic thiol pool.

Principle of the Method: Covalent Labeling of Thiols by IBTP Reagents

IBTP reagents are powerful tools for studying the mitochondrial thiol proteome. The core of this methodology lies in the chemical reaction between the iodoacetamide group of the IBTP reagent and the sulfhydryl group of cysteine residues in mitochondrial proteins. This reaction, known as S-alkylation, results in the formation of a stable thioether bond.[4]

The triphenylphosphonium (TPP) cation is the key to mitochondrial targeting. Due to the large negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV), the positively charged TPP moiety drives the accumulation of the IBTP probe several hundred-fold within the mitochondrial matrix.[3] This ensures the specific labeling of mitochondrial thiols.

Stable isotope-coded versions of IBTP, such as IBTP-d(0) and IBTP-d(15), can be utilized for quantitative redox proteomics studies using mass spectrometry.[5] This allows for the relative quantification of thiol modifications between different experimental conditions.

cluster_Mitochondrion Mitochondrion Mitochondrial_Protein Mitochondrial Protein with Thiol Group (-SH) Labeled_Protein Labeled Mitochondrial Protein (Stable Thioether Bond) Mitochondrial_Protein->Labeled_Protein IBTP IBTP Reagent (Iodoacetamide-TPP) IBTP->Mitochondrial_Protein S-alkylation (Covalent Bond Formation)

Figure 1: Mechanism of IBTP reaction with mitochondrial thiols.

Materials and Reagents

Reagent Supplier Purpose
IBTP Reagent (e.g., (4-Iodobutyl)triphenylphosphonium iodide)Commercially availableThiol-reactive probe for mitochondrial labeling
Cell Culture Medium (e.g., DMEM, RPMI-1640)VariesFor cell propagation
Fetal Bovine Serum (FBS)VariesSupplement for cell culture medium
Penicillin-StreptomycinVariesAntibiotic for cell culture
Trypsin-EDTAVariesFor cell detachment
Phosphate-Buffered Saline (PBS), pH 7.4VariesFor washing cells
DigitoninSigma-AldrichFor selective permeabilization of the plasma membrane
MannitolSigma-AldrichOsmotic support for isolated mitochondria
SucroseSigma-AldrichOsmotic support for isolated mitochondria
HEPESSigma-AldrichBuffering agent
EGTASigma-AldrichChelates calcium ions
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichTo bind free fatty acids and maintain mitochondrial integrity
Dithiothreitol (DTT)Sigma-AldrichReducing agent to quench the labeling reaction
Tris-HClSigma-AldrichBuffering agent
SDSSigma-AldrichFor cell lysis and protein denaturation
Protease Inhibitor CocktailRoche or similarTo prevent protein degradation
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for IBTP reagent

Detailed Step-by-Step Protocols

This section provides detailed protocols for cell culture, isolation of mitochondria, IBTP labeling, and sample preparation for downstream analysis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in appropriate cell culture dishes and grow to 70-80% confluency. The choice of cell line will depend on the specific research question.

  • Experimental Treatment: Treat the cells with the compound of interest or subject them to the desired experimental conditions (e.g., oxidative stress). Include appropriate vehicle controls. The duration and concentration of the treatment should be optimized based on preliminary experiments.

Protocol 2: Isolation of Mitochondria from Cultured Cells

This protocol is for the isolation of mitochondria from cultured cells, which is crucial for enriching the sample for mitochondrial proteins and ensuring the specificity of the labeling.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS and centrifuge at 600 x g for 5 minutes at 4°C.

  • Plasma Membrane Permeabilization: Resuspend the cell pellet in a digitonin-containing buffer (e.g., 1 mg/mL digitonin in mitochondrial isolation buffer: 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2). The optimal digitonin concentration may need to be determined empirically for different cell types.

  • Homogenization: Gently homogenize the cell suspension with a Dounce homogenizer (10-15 strokes with a loose-fitting pestle). This step is critical for disrupting the plasma membrane while leaving the mitochondrial membranes intact.

  • Differential Centrifugation: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Gently wash the mitochondrial pellet with mitochondrial isolation buffer without digitonin and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Resuspension: Resuspend the purified mitochondrial pellet in a suitable buffer for the labeling reaction (e.g., 10 mM HEPES, pH 7.5).

Start Start: Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Permeabilize Permeabilize Plasma Membrane (Digitonin) Harvest->Permeabilize Homogenize Homogenize Permeabilize->Homogenize Centrifuge1 Centrifuge (800 x g) Pellet: Nuclei, Debris Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (10,000 x g) Pellet: Mitochondria Supernatant1->Centrifuge2 Wash Wash Mitochondrial Pellet Centrifuge2->Wash End Isolated Mitochondria Wash->End Start Start: Labeled Mitochondrial Sample SDS_PAGE SDS-PAGE and Immunoblotting Start->SDS_PAGE MS Mass Spectrometry Start->MS Data_IB Quantify Band Intensity SDS_PAGE->Data_IB Data_MS Identify Labeled Peptides and Proteins MS->Data_MS Interpretation_IB Relative Abundance of Labeled Proteins Data_IB->Interpretation_IB Interpretation_MS Quantitative Redox Proteomics (using isotopic IBTP) Data_MS->Interpretation_MS End Biological Insights Interpretation_IB->End Interpretation_MS->End

Sources

Method

Application Note: High-Fidelity Olefination with (4-Iodobutyl)triphenylphosphonium Iodide

Abstract & Core Utility (4-Iodobutyl)triphenylphosphonium iodide acts as a specialized bifunctional linker in organic synthesis. Unlike standard alkyl Wittig reagents, it installs a four-carbon chain terminating in a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

(4-Iodobutyl)triphenylphosphonium iodide acts as a specialized bifunctional linker in organic synthesis. Unlike standard alkyl Wittig reagents, it installs a four-carbon chain terminating in a reactive electrophile (primary iodide). This functionality is critical in the synthesis of prostaglandins, leukotrienes, and fatty acid derivatives where the olefin geometry must be strictly controlled (typically Z-selective) and the terminal chain requires further elaboration (e.g., radical cyclization, nucleophilic displacement, or cross-coupling).

This guide details the preparation of the mono-salt to avoid bis-substitution and provides a high-fidelity Wittig protocol that preserves the terminal iodide while ensuring high Z-diastereoselectivity.

Mechanistic Principles

The "Unstabilized" Advantage

The reagent forms an unstabilized ylide upon deprotonation. According to the core tenets of the Wittig reaction:

  • Unstabilized Ylides (Alkyl-substituted): React under kinetic control to favor the (Z)-alkene (cis).

  • Mechanism: The reaction proceeds through a puckered oxaphosphetane transition state. To minimize steric interactions between the aldehyde substituent (

    
    ) and the bulky triphenylphosphine group (
    
    
    
    ), the substituents align on the same side in the transition state (syn-addition), which collapses to the Z-olefin.
Chemoselectivity Challenge

The primary challenge is the dual reactivity of the intermediate ylide. It is a nucleophile (at the


-carbon) but possesses an electrophile (the 

-iodide) on the same chain.
  • Risk: Intermolecular alkylation (polymerization) or intramolecular cyclization (though cyclobutane formation is kinetically disfavored).

  • Solution: Strict temperature control (

    
    ) renders the terminal iodide inert to the ylide, while the aldehyde reaction remains rapid.
    
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical "Kinetic Control" branch that leads to the desired Z-Olefin.

WittigMechanism Reagent (4-Iodobutyl)PPh3+ I- Ylide Unstabilized Ylide (Kinetic Species) Reagent->Ylide Deprotonation (-78°C, THF) Base Base (NaHMDS) Base->Ylide TS Oxaphosphetane TS (Puckered/Syn) Ylide->TS Nucleophilic Attack SideRxn Self-Alkylation (Avoided at -78°C) Ylide->SideRxn T > -20°C Aldehyde Aldehyde (R-CHO) Aldehyde->TS Z_Alkene (Z)-Iodoalkene (Major Product) TS->Z_Alkene Syn-Elimination

Figure 1: Mechanistic pathway highlighting the critical temperature dependence to avoid self-alkylation.

Experimental Protocols

Protocol A: Selective Synthesis of the Mono-Salt

Objective: Synthesize (4-iodobutyl)triphenylphosphonium iodide without forming the bis-phosphonium salt.

Rationale: Standard equimolar mixing leads to statistical mixtures of mono- and bis-salts. Using a large excess of the diiodide ensures the mono-salt is the exclusive product.

Materials:

  • Triphenylphosphine (

    
    ): 10.0 g (38.1 mmol)
    
  • 1,4-Diiodobutane: 59.0 g (190 mmol, 5.0 equiv )

  • Solvent: Toluene (anhydrous) or Acetonitrile.

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Addition: Add

    
     and 1,4-diiodobutane to the flask. Add Toluene (50 mL).
    
  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. A white/off-white precipitate will form.[1]

    • Note: If using Acetonitrile, reflux at 82°C; the product may remain soluble until cooling.

  • Isolation: Cool the mixture to room temperature.

    • If solid precipitates: Filter the solid under vacuum.[2]

    • If oil forms: Decant the supernatant (containing excess diiodide) and triturate the oil with diethyl ether to induce crystallization.

  • Purification (Critical): Wash the filter cake copiously with Diethyl Ether (

    
    ) . This removes the unreacted 1,4-diiodobutane (which is soluble in ether) while the phosphonium salt remains insoluble.
    
  • Drying: Dry under high vacuum (0.1 mmHg) for 6 hours.

  • Yield: Expect ~85–90% yield. Product should be a white powder.

Protocol B: High-Fidelity Z-Selective Wittig Reaction

Objective: Coupling with an aldehyde to form a (Z)-iodoalkene.

Reagent Table:

ComponentEquiv.RoleNotes
Phosphonium Salt1.2Ylide PrecursorDried under vacuum prior to use.
NaHMDS (1.0 M in THF) 1.1BasePreferred over BuLi to reduce Li-salt interference.
Aldehyde1.0ElectrophileMust be aprotic and dry.
THF (Anhydrous)-Solvent0.1 M concentration relative to aldehyde.

Step-by-Step:

  • Ylide Generation (The "Cold" Protocol):

    • Charge a flame-dried Schlenk flask with (4-iodobutyl)triphenylphosphonium iodide (1.2 equiv) and anhydrous THF under Argon.

    • Cool the suspension to

      
        (Dry ice/Acetone bath).
      
    • Add NaHMDS (1.1 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution typically turns a distinct orange/yellow color, indicating ylide formation.

    • Stir at

      
       for 45–60 minutes. Do not warm up.
      
  • Coupling:

    • Dissolve the Aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.

    • Crucial: Maintain internal temperature below

      
       during addition.[1]
      
  • Reaction & Quench:

    • Stir at

      
       for 2 hours.
      
    • Allow the reaction to warm slowly to

      
       over 2 hours. (The reaction is usually complete before reaching RT).
      
    • Quench by adding Saturated Aqueous

      
       (5 mL).
      
  • Workup:

    • Extract with

      
       or EtOAc (
      
      
      
      ).
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude will contain Triphenylphosphine Oxide (

      
      ).
      
    • Flash Chromatography: Elute with Hexanes/EtOAc. The iodo-alkene is usually much less polar than the phosphine oxide.

Troubleshooting & Optimization

Base Selection Guide

The choice of base dictates the counter-cation, which influences stereoselectivity.

BaseCounter-ionZ-SelectivityRisk ProfileRecommendation
NaHMDS

Excellent LowStandard Choice. Sodium salts coordinate loosely, promoting the kinetic "salt-free" pathway.
KOtBu

GoodMediumGood alternative. Can sometimes cause E2 elimination of the iodide if warmed too fast.
n-BuLi

ModerateHighLithium salts can stabilize the betaine intermediate, potentially eroding Z-selectivity (stereochemical drift).
Handling the Iodide

If the terminal iodide is found to be unstable (e.g., if the substrate contains a nucleophilic amine), consider using the (4-chlorobutyl) analog and performing a Finkelstein reaction (


) after the Wittig step. However, for most ether/ester/protected alcohol substrates, the iodide survives the Protocol B conditions intact.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Wittig Reaction Prep Mix PPh3 + Excess Diiodide Reflux Toluene Wash Wash with Et2O (Removes excess Diiodide) Prep->Wash Cool Cool to -78°C (THF) Wash->Cool Dry Salt BaseAdd Add NaHMDS (Generate Ylide) Cool->BaseAdd AldehydeAdd Add Aldehyde (Slow Addition) BaseAdd->AldehydeAdd Warm Warm to 0°C (Quench NH4Cl) AldehydeAdd->Warm Product (Z)-Iodoalkene Warm->Product Purify (Remove Ph3PO)

Figure 2: Operational workflow for the synthesis and application of the reagent.

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society.[3] (Classic foundation for bifunctional phosphonium salts in natural product synthesis).

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][6] Chemical Reviews, 89(4), 863-927.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry. (Definitive guide on Z-selectivity with unstabilized ylides).
  • Edmunds, A. J. "Modern Carbonyl Olefination." Wiley-VCH. (General protocols for handling sensitive alkyl-halide Wittig reagents).

Sources

Application

Preparation of Mitochondria-Targeted Probes via Alkylation of Triphenylphosphine: An Application Note and Protocol

Introduction Mitochondria, the powerhouses of the cell, are increasingly recognized as pivotal targets for novel therapeutic and diagnostic agents in a range of diseases, including cancer, neurodegenerative disorders, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mitochondria, the powerhouses of the cell, are increasingly recognized as pivotal targets for novel therapeutic and diagnostic agents in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] A highly effective strategy for delivering molecules specifically to mitochondria involves their covalent conjugation to a lipophilic cation, with the triphenylphosphonium (TPP) moiety being the most widely employed.[1][2][3][4] The accumulation of these TPP-conjugated molecules within the mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative inside the mitochondrial matrix compared to the cytoplasm.[4][5][6] This electrochemical gradient can lead to a concentration of TPP-based probes within the mitochondria that is up to 1000-fold higher than in the surrounding cytosol.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of mitochondria-targeted probes through the alkylation of triphenylphosphine. We will delve into the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and discuss critical characterization techniques.

The Chemistry of Mitochondria-Targeting: The Triphenylphosphonium Cation

The triphenylphosphonium cation consists of a positively charged phosphorus atom bonded to three phenyl rings.[3] This structure confers several advantageous properties for mitochondrial targeting:

  • Lipophilicity: The three phenyl groups render the cation highly lipophilic, facilitating its passage across cellular and mitochondrial membranes.[3]

  • Delocalized Positive Charge: The positive charge on the phosphorus atom is delocalized across the three phenyl rings, which aids in its ability to traverse the lipid bilayer.[3]

  • Biological Stability: The TPP moiety is chemically stable within biological systems and exhibits low reactivity towards cellular components.[1]

  • Ease of Synthesis: The synthesis of TPP-conjugated molecules is relatively straightforward, primarily involving the alkylation of triphenylphosphine.[1]

Reaction Mechanism: Alkylation of Triphenylphosphine

The core reaction for creating the TPP targeting group is the alkylation of triphenylphosphine, a nucleophilic phosphine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a phosphonium salt and the displacement of the halide ion.[8]

The general form of the reaction is: PPh₃ + R-X → [R-PPh₃]⁺X⁻

Where:

  • PPh₃ is triphenylphosphine

  • R-X is an alkyl halide (X = Cl, Br, I) or another suitable electrophile with a good leaving group.

  • [R-PPh₃]⁺X⁻ is the resulting alkyltriphenylphosphonium salt.

Primary and secondary alkyl halides are typically used for this reaction. The reaction is often carried out by heating the reactants in a non-polar solvent like toluene or acetonitrile.[9][10]

Visualizing the Alkylation Reaction

Alkylation_Mechanism cluster_product Product TPP PPh₃ PhosphoniumSalt [R-PPh₃]⁺X⁻ TPP->PhosphoniumSalt Nucleophilic Attack AlkylHalide R-X AlkylHalide->PhosphoniumSalt SN2 Reaction

Caption: SN2 mechanism of triphenylphosphine alkylation.

Experimental Protocols

This section provides a general, yet detailed, protocol for the synthesis, purification, and characterization of a model mitochondria-targeted probe. The example used is the synthesis of (6-bromohexyl)triphenylphosphonium bromide, a common intermediate for further functionalization.

Part 1: Synthesis of (6-Bromohexyl)triphenylphosphonium Bromide
Materials and Reagents:
  • Triphenylphosphine (PPh₃)

  • 1,6-Dibromohexane

  • Toluene or Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Protocol:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile to achieve a concentration of approximately 0.5 - 1.0 M.[10]

  • Addition of Alkyl Halide: Add 1,6-dibromohexane (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) under an inert atmosphere.[10]

  • Monitoring the Reaction: Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically takes between 4 to 24 hours.[10] The phosphonium salt product will often precipitate out of the solution as a white solid.[10]

Part 2: Work-up and Purification
Materials and Reagents:
  • Diethyl ether or n-hexane (cold)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Schlenk line or vacuum oven

Step-by-Step Protocol:
  • Precipitation: Cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize the precipitation of the phosphonium salt.[10]

  • Filtration: Collect the solid product by vacuum filtration.[10]

  • Washing: Wash the filter cake with a cold, non-polar solvent such as diethyl ether or hexane to remove any unreacted triphenylphosphine or excess 1,6-dibromohexane.[10]

  • Drying: Dry the purified phosphonium salt under vacuum to remove any residual solvent.[10]

  • Further Purification (if necessary): If the product is not a solid or appears impure, trituration or recrystallization may be necessary.

    • Trituration: Involves washing the crude product with a solvent in which the desired salt is insoluble, but the impurities are soluble.[10]

    • Recrystallization: Ethanol is a common solvent for recrystallizing phosphonium salts.[10] For oily products, dissolving in a minimal amount of a good solvent (e.g., toluene, acetonitrile) and inducing crystallization by vapor diffusion with a poor solvent (e.g., hexane, pentane) at low temperatures can be effective.[11]

Part 3: Characterization of the Synthesized Probe

Accurate characterization is crucial to confirm the identity and purity of the synthesized mitochondria-targeted probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Provides information about the proton environment in the molecule. The characteristic peaks of the triphenylphosphine group will be present in the aromatic region (typically around 7.5-8.0 ppm). The protons on the alkyl chain will also show characteristic signals.

  • ³¹P NMR: This is a highly informative technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum confirms the formation of the phosphonium salt. The chemical shift will be distinct from that of the starting triphenylphosphine.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS):
  • Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing phosphonium salts. The spectrum will show a prominent peak corresponding to the mass of the [R-PPh₃]⁺ cation.

Fourier-Transform Infrared (FTIR) Spectroscopy:
  • FTIR can be used to identify the presence of characteristic functional groups in the molecule. The aromatic C-H stretching and bending vibrations of the phenyl rings will be observable.

General Workflow for Probe Synthesis and Application

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Cellular Application Reactants Triphenylphosphine + Alkyl Halide Reaction Alkylation Reaction (Reflux in Solvent) Reactants->Reaction Purification Precipitation, Filtration, Washing & Drying Reaction->Purification NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Cell_Incubation Incubation of Probe with Cells Purification->Cell_Incubation To Application Imaging Fluorescence Microscopy/ Confocal Imaging Cell_Incubation->Imaging Analysis Analysis of Mitochondrial Localization Imaging->Analysis

Caption: Overall workflow from synthesis to cellular imaging.

Optimizing the Alkylation Reaction

Several factors can be adjusted to optimize the yield and purity of the desired phosphonium salt.

ParameterConsiderationsTypical Range/Conditions
Solvent The choice of solvent can influence reaction rate and product solubility. Acetonitrile and toluene are commonly used.[10]Toluene, Acetonitrile, 1,4-Dioxane
Temperature Higher temperatures generally increase the reaction rate. Refluxing is a common practice.[10]80 - 110 °C
Reaction Time The reaction should be monitored to ensure completion without significant side product formation.4 - 24 hours[10]
Stoichiometry A slight excess of the alkyl halide is often used to ensure complete consumption of the triphenylphosphine.1.0 - 1.1 eq of triphenylphosphine[10]

Challenges and Troubleshooting

  • Product is an oil: Some phosphonium salts, particularly those with longer alkyl chains, may be oils rather than solids.[11] In such cases, purification can be achieved by repeated washing with a non-polar solvent to remove impurities, followed by drying under high vacuum.

  • Removal of Triphenylphosphine Oxide (TPPO): If the reaction is exposed to air and moisture, some of the triphenylphosphine may oxidize to triphenylphosphine oxide (TPPO). TPPO can sometimes be challenging to remove. Precipitation of the desired phosphonium salt from a solvent in which TPPO is soluble can be an effective purification strategy.[12][13] Alternatively, complexation with salts like CaBr₂ can facilitate the removal of TPPO by precipitation.[14]

  • Hygroscopicity: Many phosphonium salts are hygroscopic. It is important to handle and store them in a dry environment to prevent them from becoming oily or difficult to handle.[11]

Conclusion

The alkylation of triphenylphosphine is a robust and versatile method for the synthesis of mitochondria-targeted probes. The resulting triphenylphosphonium cations serve as effective vehicles for delivering a wide array of molecules, from fluorescent dyes to therapeutic agents, to the mitochondrial matrix.[1][3][15][16] By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently prepare and purify these valuable tools for studying mitochondrial biology and developing novel diagnostics and therapies.

References

  • Kalyanaraman, B., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Available at: [Link]

  • Patil, P. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • NPTEL. (n.d.). Wittig Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 19). Wittig Reaction. Retrieved from [Link]

  • Li, B., et al. (2024). Target-Oriented Synthesis of Triphenylphosphine Functionalized Carbon Dots with Negative Charge for ROS Scavenging and Mitochondrial Targeting. ACS Applied Materials & Interfaces. Available at: [Link]

  • Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
  • Wang, Y., et al. (2020). Development of a Mitochondrially Targeted Probe Based on Polyethyleneimine-(3-carboxypropyl) Triphenylphosphine-Modified Quantum Dots for Fluorescence Imaging. Advanced Photonics Research. Available at: [Link]

  • James, A. M., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2022). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega. Available at: [Link]

  • Newtop Chemical. (2025, June 20). The Role of Triphenylphosphine in Wittig Reaction Synthesis. Retrieved from [Link]

  • Li, X., et al. (2023). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. Molecules. Available at: [Link]

  • Patil, P. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Wang, C., et al. (2015). A mitochondria-targeted approach to increase the cellular bioactivities of thioredoxin reductase (TrxR) inhibitors. RSC Advances. Available at: [Link]

  • Gries, A., et al. (2021). Design and synthesis of triphenylphosphonium-porphyrin@xylan nanoparticles for anticancer photodynamic therapy. Comptes Rendus Chimie. Available at: [Link]

  • ResearchGate. (n.d.). A selection of probe compounds based on the TPP lipophilic cation that have been shown to target mitochondria. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Available at: [Link]

  • Sergazy, S., et al. (2023). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Omega. Available at: [Link]

  • Reddit. (2025, April 9). (Alkyl)triphenylphosphonium HPLC purification. Retrieved from [Link]

  • Canham, S. M., & France, D. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances. Available at: [Link]

  • Gursky, J., et al. (2025). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules. Available at: [Link]

  • Agritrop. (2024, July 5). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (2022). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega. Available at: [Link]

  • Alkyl Strategies. (2025, July 15). Optimizing Reaction Conditions. Retrieved from [Link]

  • Fernández, I., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]

  • YouTube. (2019, January 9). making phosphonium salts. Retrieved from [Link]

  • McIntosh, J. M., & Steevensz, R. S. (1977). Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2018, May 23). How to recrystallize phosphonium salt? Retrieved from [Link]

  • ResearchGate. (n.d.). NMR, FTIR and DSC characterization of TPP. Retrieved from [Link]

  • Glaubitz, C., et al. (2000). 31P-CP^MAS NMR studies on TPP+ bound to the ion-coupled multidrug transport protein EmrE. FEBS Letters. Available at: [Link]

  • Gondal, H. Y., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (n.d.). Organic reactions employing triphenylphosphine (TPP) as mediator. Retrieved from [Link]

  • PLOS One. (2014). Signal Intensities Derived from Different NMR Probes and Parameters Contribute to Variations in Quantification of Metabolites. Available at: [Link]

  • ProQuest. (n.d.). Top-down Thermal Proteome Profiling using Mass Spectrometry on Human Plasma Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of characterization of TPP-PEG-PE copolymer. Retrieved from [Link]

Sources

Method

Solvent selection for refluxing triphenylphosphine with diiodobutane

Application Note: Solvent Selection & Protocol for the Synthesis of Butane-1,4-diylbis(triphenylphosphonium) diiodide Part 1: Executive Summary The synthesis of Butane-1,4-diylbis(triphenylphosphonium) diiodide involves...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Protocol for the Synthesis of Butane-1,4-diylbis(triphenylphosphonium) diiodide

Part 1: Executive Summary

The synthesis of Butane-1,4-diylbis(triphenylphosphonium) diiodide involves a double nucleophilic substitution (


) where triphenylphosphine (

) attacks 1,4-diiodobutane. The critical determinant of yield and purity in this reaction is solvent selection .

While polar aprotic solvents (e.g., Acetonitrile, DMF) accelerate reaction kinetics, they often solubilize the ionic product, complicating isolation. Conversely, non-polar aromatic solvents (e.g., Toluene, Xylene) offer slower kinetics but drive the reaction to completion via precipitation-driven equilibrium , yielding a high-purity solid that requires minimal workup.

Recommendation: Use Toluene (or Xylene for faster rates) under reflux. This system acts as a self-purifying process where the target bis-salt precipitates, leaving unreacted starting materials in solution.

Part 2: Critical Parameter Analysis

To select the optimal solvent, we must analyze the physicochemical interactions between the reactants (organic, non-polar) and the product (ionic, polar).

The Solubility Paradox
  • Reactants (

    
    , 1,4-diiodobutane):  Highly soluble in non-polar and moderately polar organic solvents.
    
  • Transition State: Highly polar (charge separation develops). Stabilized by polar solvents.

  • Product (Bis-phosphonium salt): Ionic lattice. Insoluble in non-polar solvents; soluble in polar protic/aprotic solvents.

Solvent Selection Matrix
SolventBoiling Point (°C)Dielectric Constant (

)
Kinetic RateIsolation MethodVerdict
Toluene 110.62.38ModerateFiltration (Precipitates)GOLD STANDARD
Acetonitrile 82.037.5FastEvaporation + Ether CrashGood for kinetics, poor for isolation.
DMF 153.036.7Very FastAqueous Workup (Difficult)Avoid (Hard to remove).
Ethanol 78.024.5FastCrystallizationProduct too soluble; yield loss.
Xylene ~1402.27Fast (Thermal)Filtration (Precipitates)Excellent alternative to Toluene.

Part 3: Optimized Experimental Protocol

This protocol utilizes Toluene to ensure the product precipitates as a pure solid, driving the equilibrium forward (Le Chatelier’s principle).

Materials:
  • Triphenylphosphine (

    
    ):  2.1 to 2.2 equivalents (slight excess ensures complete conversion of the diiodide).
    
  • 1,4-Diiodobutane: 1.0 equivalent.[1]

  • Solvent: Anhydrous Toluene (approx. 5–10 mL per gram of

    
    ).
    
  • Equipment: Round-bottom flask, reflux condenser, nitrogen/argon line, magnetic stir bar.

Step-by-Step Procedure:
  • Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen or Argon. Note: Phosphines can oxidize; inert atmosphere is crucial.

    • Light Protection: Wrap the flask and condenser in aluminum foil. Alkyl iodides are light-sensitive and can liberate free iodine if exposed, turning the solution purple/brown and reducing yield.

  • Dissolution:

    • Charge the flask with Triphenylphosphine (2.1 equiv) and 1,4-Diiodobutane (1.0 equiv).

    • Add Anhydrous Toluene . Stir at room temperature until solids dissolve.

  • Reflux (The Reaction):

    • Heat the mixture to a vigorous reflux (110°C).

    • Observation: The solution will initially be clear. Within 30–60 minutes, a white to off-white precipitate (the bis-phosphonium salt) will begin to form on the glass walls.

    • Maintain reflux for 12–24 hours . The heavy precipitation drives the reaction to completion.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the suspension using a Buchner funnel (vacuum filtration).

    • The Wash (Critical): Wash the filter cake 3x with cold Toluene (removes unreacted diiodide) and 2x with Diethyl Ether or Hexanes (removes unreacted

      
      ).
      
  • Drying:

    • Dry the white solid under high vacuum (0.1 mmHg) at 50°C for 4 hours to remove trace solvent.

    • Result: Butane-1,4-diylbis(triphenylphosphonium) diiodide as a white, hygroscopic powder.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and the decision-making process for purification.

ReactionWorkflow Start Reactants: 2.1 eq PPh3 + 1.0 eq Diiodobutane Solvent Solvent Choice: Toluene (Non-polar) Start->Solvent Reflux Reflux @ 110°C (12-24 Hours) Solvent->Reflux Inert Atm + Foil Wrap Precipitation Product Precipitates (Driving Equilibrium) Reflux->Precipitation Kinetic vs Thermodynamic Control Filtration Vacuum Filtration Precipitation->Filtration Wash Wash: 1. Cold Toluene 2. Diethyl Ether Filtration->Wash Remove unreacted PPh3 Product Final Product: Bis-phosphonium Salt Wash->Product Dry under Vacuum

Figure 1: Reaction workflow for the precipitation-driven synthesis of bis-phosphonium salts.

Part 5: Validation & Troubleshooting (Self-Validating System)

How do you verify the reaction worked without running a full reaction scale?

Visual Confirmation (In-Process)
  • Success: Heavy white precipitate forms during reflux. The supernatant remains relatively clear or slightly yellow.

  • Failure: Solution remains clear (wrong solvent) or turns dark purple (iodine liberation due to light exposure/overheating).

NMR Spectroscopy (Definitive)

Phosphorus NMR is the quickest way to validate conversion.

  • Reactant (

    
    ):  Sharp singlet at -6 ppm .
    
  • Product (Phosphonium Salt): Sharp singlet shifted downfield to ~20–25 ppm .

  • Impurity (

    
    ):  If oxidation occurred, a peak at ~29 ppm  will appear.
    
Melting Point
  • The bis-salt is an ionic solid with a very high melting point (often >250°C, sometimes decomposing).

  • Note: Do not confuse with the melting point of the diphosphine precursor (dppb), which melts at ~135°C.

Part 6: References

  • Wittig Reagent Preparation:

    • Source: Wikipedia / Organic Chemistry Portal

    • Context: General mechanism for quaternization of phosphines.

  • Solvent Effects in Menschutkin Reactions:

    • Source:Journal of the Chemical Society (Classic mechanistic studies).

    • Context: Explanation of transition state stabilization by polar solvents vs. product precipitation in non-polar solvents.

  • 
     NMR Chemical Shifts: 
    
    • Source: University of Wisconsin-Madison (Reich Collection)

    • Context: Validation data for Phosphine (-6 ppm) vs. Phosphonium salt (+22 ppm).

  • Synthesis of 1,4-diiodobutane (Precursor Reference):

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.368.[2]

    • Context: Handling and properties of the diiodide linker.

Sources

Application

Procedure for attaching bioactive molecules to TPP cations

Application Note: Targeted Mitochondrial Delivery via Triphenylphosphonium (TPP) Conjugation Executive Summary & Mechanistic Rationale The conjugation of bioactive molecules to the triphenylphosphonium (TPP) lipophilic c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Mitochondrial Delivery via Triphenylphosphonium (TPP) Conjugation

Executive Summary & Mechanistic Rationale

The conjugation of bioactive molecules to the triphenylphosphonium (TPP) lipophilic cation is the premier strategy for delivering antioxidants, electrophiles, and imaging probes into the mitochondrial matrix.

The Mechanism: The strategy relies on the substantial membrane potential (


) of the mitochondrial inner membrane (negative inside). According to the Nernst equation, monovalent lipophilic cations accumulate 10-fold for every 61.5 mV of membrane potential. Consequently, TPP conjugates can accumulate 100- to 1000-fold within the mitochondria compared to the cytosol [1].

Critical Design Factor: The success of a TPP-conjugate depends heavily on the linker (spacer) chemistry . A direct attachment of TPP to a bioactive pharmacophore often sterically hinders the molecule or alters its redox potential. An alkyl chain linker (typically


 to 

) is required to:
  • Maintain overall lipophilicity (LogP).

  • Separate the positive charge from the active site of the payload.

  • Facilitate membrane permeation.

Strategic Workflow Visualization

The following diagram illustrates the logical flow of designing and synthesizing a TPP conjugate, highlighting the critical decision points regarding linker length and conjugation chemistry.

TPP_Workflow Start Target Bioactive Molecule Analysis Functional Group Analysis (-OH, -NH2, -COOH) Start->Analysis Linker Linker Selection (C4-C10 Alkyl Chain) Analysis->Linker PathA Pathway A: Pre-functionalized Linker (Attach Linker to Drug -> Then TPP) Linker->PathA Preferred for stable drugs PathB Pathway B: Convergent Synthesis (Make TPP-Linker -> Then Attach Drug) Linker->PathB Preferred for labile drugs Reaction Quaternization Reaction (Nucleophilic Substitution) PathA->Reaction PathB->Reaction Validation Validation (31P NMR & Mass Spec) Reaction->Validation

Caption: Decision matrix for TPP synthesis pathways. Pathway A is generally preferred for robust pharmacophores.

Protocol A: The "Gold Standard" Alkyl Linker Synthesis

This protocol describes the synthesis of a TPP conjugate via the reaction of a bromo-alkylated precursor with triphenylphosphine (


). This is the method used for archetypal compounds like MitoQ [2].

Prerequisites:

  • Target: A bioactive molecule modified with an

    
    -bromoalkyl chain (e.g., 10-bromodecyl-ubiquinone).
    
  • Reagents: Triphenylphosphine (

    
    ), Methyl Ethyl Ketone (MEK) or Toluene/Acetonitrile.
    
Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Expert Insight: Moisture competes with the nucleophilic attack. Ensure the system is purged with Argon or Nitrogen.

  • Stoichiometry & Solvation:

    • Dissolve the

      
      -bromoalkyl precursor (1.0 equiv) in MEK (concentration ~0.1 M).
      
    • Add Triphenylphosphine (1.2 - 1.5 equiv).

    • Why Excess?

      
       is prone to oxidation to triphenylphosphine oxide (
      
      
      
      ). Using an excess ensures the reaction goes to completion despite minor oxidation.
  • Thermal Activation (Quaternization):

    • Heat the mixture to reflux (80°C for MEK) for 12–48 hours.

    • Monitoring: Use TLC. The starting bromo-alkane is non-polar; the product is a salt and will stay at the baseline in standard organic solvents (Hexane/EtOAc).

  • Precipitation (Purification):

    • Cool the reaction to room temperature.

    • The product (TPP salt) often precipitates out of MEK. If not, add diethyl ether dropwise to induce precipitation.

    • Expert Insight: TPP salts are often hygroscopic "oils" rather than solids. If an oil forms, decant the solvent and wash the oil repeatedly with diethyl ether to remove excess

      
      .
      
  • Ion Exchange (Optional but Recommended):

    • The product is a Bromide salt. For biological assays, converting to a Chloride salt is often preferred for solubility and toxicity reasons.

    • Pass the compound through an ion-exchange resin (e.g., Dowex 1X8-Cl).

Protocol B: Click Chemistry Approach (Azide-Alkyne)

For complex biomolecules (peptides or proteins) where harsh reflux conditions are impossible, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice [3].

Components:

  • TPP-Alkyne: (4-iodobutyl)triphenylphosphonium reacted with an alkyne source.

  • Azide-Payload: The bioactive molecule functionalized with an azide group.

Step-by-Step Methodology
  • Solvent System:

    • Prepare a 1:1 mixture of Water/t-Butanol (or DMSO for hydrophobic drugs). Degas thoroughly.

  • Catalyst Preparation:

    • Prepare fresh

      
       (0.1 equiv) and Sodium Ascorbate (0.5 equiv).
      
    • Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Coupling:

    • Mix TPP-Alkyne (1.0 equiv) and Azide-Payload (1.0 equiv).

    • Add the catalyst mixture. Stir at room temperature for 4–12 hours.

  • Scavenging:

    • Use a metal scavenger resin (e.g., QuadraPure™) to remove copper traces, as copper is toxic to mitochondria and will confound assay results.

Analytical Validation (Self-Validating Systems)

A synthesized TPP compound is not ready for biological use until it passes specific spectral checkpoints.

Table 1: Critical Characterization Checkpoints
MethodTarget SignalDiagnostic Value

NMR
Singlet at ~20–25 ppm Definitive Proof.

(reactant) is at -6 ppm; Oxide impurity is at +29 ppm. Only the cation appears at ~24 ppm.

NMR
Multiplet at 7.6–7.9 ppm (15H)Confirms the presence of the three phenyl rings.
ESI-MS $[M]^+ $ (Cation mass)TPP compounds fly exceptionally well in positive mode. Look for the mass of the cation without the halogen counter-ion.
HPLC Shift in Retention TimeTPP adds significant hydrophobicity but the charge prevents it from washing off immediately in Reverse Phase.

Functional Assay: Verifying Mitochondrial Uptake

Before proceeding to animal or clinical models, uptake must be verified in cell culture.

Diagram: Mitochondrial Uptake Verification Workflow

Uptake_Assay Cells HeLa/Hek293 Cells Treat Treat with TPP-Drug (1-5 µM) Cells->Treat Uncoupler Control: Add FCCP (Depolarizes Mito) Treat->Uncoupler Measure Measure Intracellular Accumulation (LC-MS) Treat->Measure High Signal Uncoupler->Measure Low Signal (Validates Mechanism)

Caption: The FCCP control is mandatory. If uptake does not drop upon depolarization, the accumulation is non-specific.

Protocol:

  • Incubate cells with TPP-conjugate (1–5 µM) for 4 hours.

  • Control Arm: Co-incubate with FCCP (1 µM). FCCP collapses the membrane potential.

  • Lyse cells and analyze via LC-MS/MS.

  • Success Criteria: The FCCP-treated cells must show significantly lower (often >80% reduction) levels of the compound compared to untreated cells. This proves the uptake is

    
    -dependent [4].
    

References

  • Ross, M. F., et al. (2005). "Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology." Biochemistry (Moscow).

  • Kelso, G. F., et al. (2001). "Selective targeting of a redox-active ubiquinone to mitochondria within cells." Journal of Biological Chemistry.

  • Chalmers, S., et al. (2012). "Selective uncoupling of oxidative phosphorylation in heart muscle mitochondria using a mitochondria-targeted protonophore." Biochemical Journal.

  • Murphy, M. P. (2008). "Targeting lipophilic cations to mitochondria." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of (4-iodobutyl)(triphenyl)phosphonium iodide

Introduction (4-iodobutyl)(triphenyl)phosphonium iodide is a key synthetic intermediate, particularly in the formation of various organic molecules via Wittig-type reactions. It is synthesized by the SN2 reaction between...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-iodobutyl)(triphenyl)phosphonium iodide is a key synthetic intermediate, particularly in the formation of various organic molecules via Wittig-type reactions. It is synthesized by the SN2 reaction between triphenylphosphine and 1,4-diiodobutane. A frequent and challenging issue encountered during its synthesis is the isolation of the product as a persistent, viscous oil or "grease" rather than a crystalline solid.[1] This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve this common experimental hurdle, ensuring researchers can obtain a pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: Why does my (4-iodobutyl)(triphenyl)phosphonium iodide product form an oil instead of a solid?

A: The formation of an oil, a phenomenon known as "oiling out," is a common challenge with phosphonium salts.[1][2] This typically occurs for one or more of the following reasons:

  • Presence of Impurities: Residual starting materials (triphenylphosphine), byproducts (triphenylphosphine oxide), or solvents can act as impurities that depress the melting point and inhibit the formation of a crystal lattice.[3] Triphenylphosphine oxide, in particular, is a common byproduct if oxygen is not excluded from the reaction.[3][4]

  • Hygroscopic Nature: Many quaternary phosphonium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] Absorbed water can prevent crystallization and contribute to an oily appearance.

  • Low Melting Point: The compound itself may have a relatively low melting point. If the crystallization conditions (e.g., solvent evaporation temperature) are above the compound's melting point, it will separate as a liquid phase instead of a solid.[5]

  • High Solute Concentration: A very high concentration of the solute in the crystallization solvent can lead to rapid precipitation, favoring oil formation over the slower, more ordered process of crystal growth.

Q2: What is the general strategy for crystallizing an oily compound?

A: The overarching strategy is to systematically remove impurities and identify conditions that favor slow, ordered crystal nucleation and growth over rapid, disordered precipitation. This involves a sequence of techniques, starting with the simplest and progressing to more controlled methods. The typical workflow is:

  • Trituration: Attempt to solidify the oil by washing it with a solvent in which the desired product is insoluble, but the impurities are soluble.[1]

  • Recrystallization: If trituration fails, dissolve the oil in a suitable solvent system and induce crystallization by changing the conditions (e.g., temperature, solvent composition) to decrease the product's solubility in a controlled manner.[5][6]

  • Drying & Seeding: Ensure absolute dryness of the material and, if possible, use a seed crystal to initiate crystallization.[3]

Troubleshooting Guide: From Oil to Crystals

This section addresses specific problems you may encounter during the crystallization process.

Q3: I have a viscous, sticky oil after removing the reaction solvent. What is the very first step I should take?

A: Your first and simplest approach should be trituration .[1] This technique aims to wash away soluble impurities and mechanically induce crystallization.

The causality is straightforward: non-polar impurities (like residual triphenylphosphine) will dissolve in a non-polar solvent (like hexanes or diethyl ether), while the highly polar phosphonium salt will not. The agitation of stirring or scraping helps break up the oil and provides energy to overcome the kinetic barrier to crystallization.

See Protocol 1: Trituration of an Oily Product for a step-by-step guide.

Q4: I tried triturating with cold diethyl ether and hexanes, but my product remains an oil. What is my next option?

A: If trituration fails, the next logical step is recrystallization from a solvent/anti-solvent system .[1] This method provides more precise control over the solubility of your product.

The principle here is to dissolve your oily compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then carefully add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid).[7] This point of turbidity indicates the onset of precipitation. Allowing this solution to stand, perhaps with cooling, encourages slow crystallization.

A common and effective system for phosphonium salts is dissolving the oil in a minimal amount of dichloromethane (DCM) or ethanol and then adding diethyl ether or hexanes as the anti-solvent.[1]

See Protocol 2: Solvent/Anti-Solvent Recrystallization for a detailed procedure.

Q5: I've successfully dissolved my oil in a hot solvent for recrystallization, but upon cooling, it just turns back into an oil at the bottom of the flask. How do I prevent this?

A: This is a classic case of "oiling out" during cooling. It happens because the solution becomes supersaturated at a temperature that is still above the melting point of your impure product.[5] To solve this, you need to encourage crystal nucleation to occur before the product separates as a liquid. Here are several techniques to try, often in combination:

  • Slower Cooling: Do not rush the cooling process. Insulate the flask with cotton or paper towels to allow the temperature to drop very slowly.[6] This gives the molecules more time to align into an ordered crystal lattice.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have even a tiny crystal of the product from a previous attempt, add it to the cooled solution. A seed crystal provides a perfect template for further crystal growth.[3]

  • Low-Temperature Shock and Slow Warming: A highly effective but patient method is to place the flask containing the oil in a dry ice/acetone bath to flash-freeze it into an amorphous solid. Then, place this flask inside a larger Dewar flask and allow it to warm up to room temperature very slowly over several hours.[3] This slow warming allows the system to pass through the optimal temperature for nucleation, often resulting in crystallization.[3]

Q6: My phosphonium salt is extremely sensitive to moisture and always turns oily in the air. How can I handle it?

A: For highly hygroscopic salts, you must rigorously exclude atmospheric moisture.[3]

  • Azeotropic Drying: Before attempting crystallization, dissolve the oil in a dry, non-protic solvent like toluene and remove the solvent under reduced pressure. Repeating this process several times can effectively remove trace water through azeotropic distillation.[3]

  • Inert Atmosphere: Perform all manipulations, including filtration, under a dry, inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glove box.

  • Cannula Filtration: Instead of filtering in the open air, use a filter cannula to transfer the supernatant liquid away from the crystals under a positive pressure of inert gas.[3]

Data Presentation

Table 1: Common Solvent Systems for Phosphonium Salt Crystallization

RoleSolventPolarityBoiling Point (°C)Key Considerations
Solvent Dichloromethane (DCM)Medium40Excellent for dissolving many phosphonium salts at room temp. Volatile.
Solvent EthanolHigh78Good solvent, especially when heated. Protic nature may interfere in some cases.[1]
Solvent AcetonitrileHigh82A good polar, aprotic solvent for dissolving salts.[3]
Anti-Solvent Diethyl EtherLow35Excellent anti-solvent when paired with DCM or ethanol. Highly volatile and flammable.[1]
Anti-Solvent Hexanes/PentaneVery Low69 / 36Very non-polar; effective at precipitating polar salts. Good for trituration.[1]
Anti-Solvent Ethyl AcetateMedium-Low77Can be used as both a primary solvent (when hot) or an anti-solvent.[7]
Drying Agent TolueneLow111Not a primary crystallization solvent, but excellent for azeotropically removing water.[3]

Experimental Protocols

Protocol 1: Trituration of an Oily Product

  • Place the flask containing the oily product in an ice-water bath to cool it thoroughly.

  • Add a small volume of a cold, non-polar solvent such as diethyl ether or hexanes.[1]

  • Using a spatula or glass rod, vigorously scratch and stir the oil in the presence of the solvent.

  • If the oil begins to solidify, continue to break up the solid into a fine powder to ensure all surfaces are washed.

  • Allow the solid to settle, then carefully decant or pipette away the solvent.

  • Repeat the washing process 2-3 times with fresh, cold solvent.

  • Dry the resulting solid product under high vacuum to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Gently warm the flask containing your oily product.

  • Add a "good" solvent (e.g., dichloromethane) dropwise while swirling until the oil just dissolves. Use the absolute minimum amount of solvent necessary.

  • Begin adding an "anti-solvent" (e.g., diethyl ether) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If too much anti-solvent is added and the product oils out, add a few drops of the "good" solvent to redissolve it and start the anti-solvent addition again.

  • Stopper the flask, and allow it to stand undisturbed at room temperature. For improved yield, you can later move it to a refrigerator (4 °C) or freezer (-18 °C).[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the crystals under high vacuum.

Visualization

Diagram 1: Troubleshooting Workflow for Crystallizing Oily Phosphonium Salts

This diagram outlines the decision-making process for a researcher facing an oily product.

G start Crude Product is an Oil triturate Attempt Trituration (e.g., cold hexanes/ether) start->triturate recrystallize Proceed to Recrystallization triturate->recrystallize Stays Oily success Crystalline Solid Obtained triturate->success Solidifies dissolve Dissolve Oil in Min. Hot Solvent (e.g., DCM) recrystallize->dissolve induce Induce Crystallization dissolve->induce induce->success Crystals Form failure Advanced Purification (e.g., Chromatography) induce->failure Oils Out Again

Caption: A decision tree for troubleshooting the crystallization of oily phosphonium salts.

References

  • BenchChem. (2025). Technical Support Center: Phosphonium Salt Synthesis. BenchChem.
  • Leduskrasts, K. et al. (2018). How to recrystallize phosphonium salt?. ResearchGate. [Link]

  • wikiHow Staff. (2026). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • University of Cape Town.
  • Reichert, W. M., Holbrey, J. D., et al. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?. Chemical Communications. [Link]

  • Dunitz, J. D. (2025). A method to crystallize substances that oil out. ResearchGate. [Link]

  • McIntosh, J. M. (1976). Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (2023). Triphenylphosphine oxide. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Purification of Hygroscopic Phosphonium Iodide Salts

Welcome to the Technical Support Center for the purification of hygroscopic phosphonium iodide salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hygroscopic phosphonium iodide salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline phosphonium iodide salts. Drawing from established protocols and field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to help you navigate the complexities of working with these often-tenacious compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of phosphonium iodide salts in a question-and-answer format.

Problem 1: My phosphonium salt is a viscous oil and refuses to crystallize.

This is one of the most common challenges encountered with phosphonium salts, often exacerbated by their hygroscopic nature.[1] The presence of residual solvents, moisture, or unreacted starting materials can significantly inhibit crystallization.[1]

Root Cause Analysis and Solution Workflow:

G start Start: Oily Phosphonium Salt check_impurities Analyze for Impurities (NMR, TLC) start->check_impurities water_present Water Present? check_impurities->water_present solvent_present Residual Solvent Present? water_present->solvent_present No remove_water Azeotropic Removal of Water (e.g., with dry toluene) water_present->remove_water Yes starting_material_present Unreacted Starting Material? solvent_present->starting_material_present No remove_solvent Dry Under High Vacuum (may require gentle heating) solvent_present->remove_solvent Yes trituration Trituration with a Non-polar Solvent starting_material_present->trituration Yes recrystallization Attempt Recrystallization starting_material_present->recrystallization No remove_water->solvent_present remove_solvent->starting_material_present trituration->recrystallization solid_product Solid Product Obtained recrystallization->solid_product Success oil_persists Oil Persists recrystallization->oil_persists Failure seed_crystal Induce Crystallization (Seeding, Low Temperature) oil_persists->seed_crystal seed_crystal->recrystallization

Caption: Decision workflow for troubleshooting an oily phosphonium salt.

Detailed Steps:

  • Aggressive Drying: The first step is to rigorously remove all traces of water and volatile solvents.

    • Azeotropic Distillation: Dissolve your oily salt in a minimal amount of dry toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. Toluene forms an azeotrope with water, effectively removing it.[1]

    • High Vacuum Drying: Place the oil under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) can aid in removing stubborn solvent residues, but be cautious not to decompose your product.

  • Trituration: This technique involves washing the crude product with a solvent in which the desired salt is insoluble, but the impurities are soluble.[2]

    • Add a cold, non-polar solvent like diethyl ether or hexanes to your oil.

    • Stir or sonicate the mixture vigorously. The goal is to induce the oil to solidify or to wash away soluble impurities.

    • If a solid forms, it can be collected by filtration.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step.[2]

    • Solvent Selection: Finding the right solvent system is key. Common choices for phosphonium salts include:

      • Ethanol[2][3]

      • A solvent/anti-solvent system like dissolving the salt in a minimal amount of dichloromethane (DCM) or ethanol and adding an anti-solvent like diethyl ether or hexanes until turbidity is observed.[2]

      • For particularly stubborn oils, mixtures of toluene/ethyl acetate/diethyl ether or acetonitrile/ethyl acetate/diethyl ether have proven effective after rigorous water removal.[1]

    • Seeding: If you have even a tiny amount of crystalline material, use it as a seed crystal to induce crystallization in a supersaturated solution.[1]

    • Low-Temperature Crystallization: Cooling the solution slowly can promote the formation of larger, purer crystals. In some cases, storing the sample in a freezer at -15 to -18 °C for an extended period can induce crystallization.[1]

Problem 2: My yield of phosphonium salt is very low.

Low yields can often be traced back to the initial reaction conditions and the nature of the reactants.

Common Causes and Solutions:

CauseExplanationRecommended Action
Steric Hindrance The synthesis of phosphonium salts is typically an SN2 reaction. Sterically hindered alkyl halides (secondary, and especially tertiary) will react much slower or not at all compared to primary alkyl halides.[2]If possible, use a less sterically hindered alkyl halide. For secondary halides, expect lower yields and consider longer reaction times or higher temperatures.
Poor Nucleophilicity of Phosphine Phosphines with electron-withdrawing substituents are poor nucleophiles, leading to slow or failed reactions.[2]Use a more nucleophilic phosphine, such as triphenylphosphine, if your synthesis allows.
Inadequate Reaction Temperature/Time Many phosphonium salt preparations require heating to proceed at a reasonable rate.[2]Ensure the reaction is heated to the appropriate temperature for the specific solvent and reactants used (often reflux). Monitor the reaction by TLC to ensure it has gone to completion.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Solvents like THF can sometimes lead to complex reaction mixtures.[2]Toluene and acetonitrile are generally good solvent choices that often facilitate the precipitation of the product, driving the reaction to completion.[2]
Problem 3: My purified phosphonium iodide salt is still colored (e.g., yellow or brown).

Possible Causes and Solutions:

  • Iodine Impurities: The iodide anion is susceptible to oxidation to iodine (I2), which is colored. This can be exacerbated by exposure to air and light.

    • Solution: While challenging to remove post-purification, minimizing exposure to air and light during the reaction and workup is crucial. Working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][5]

  • Unreacted Starting Materials or Byproducts: Colored impurities from the starting materials or side reactions can be carried through the purification.

    • Solution: Ensure the reaction goes to completion. If the colored impurity is soluble in a solvent in which your product is not, trituration can be effective. For more stubborn impurities, recrystallization is the best option. The use of activated carbon during recrystallization can sometimes help remove colored impurities, but should be used with caution as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing hygroscopic phosphonium iodide salts?

Due to their sensitivity to moisture, proper handling and storage are critical to maintaining the purity and integrity of your phosphonium iodide salts.[4][6]

  • Inert Atmosphere: Whenever possible, handle these salts in an inert atmosphere glove box.[4][7] This minimizes exposure to both moisture and oxygen.

  • Dry Glassware: Always use glassware that has been thoroughly dried in an oven and cooled under a stream of dry inert gas or in a desiccator.[7][8]

  • Storage: Store the salts in a tightly sealed container, preferably within a desiccator containing a strong drying agent (e.g., P2O5 or Drierite). For long-term storage, consider sealing the container with paraffin film.

Q2: How can I effectively dry my hygroscopic phosphonium iodide salt after purification?

Standard oven drying is often not suitable for these compounds due to their potential for decomposition at elevated temperatures.

  • High Vacuum Drying: The most common and effective method is to dry the salt under high vacuum at room temperature or with gentle heating.

  • Desiccator: A vacuum desiccator containing a desiccant is an excellent tool for drying and storing these salts.[9]

Q3: Can I use column chromatography to purify my phosphonium iodide salt?

While not the most common method for these salts, a specialized form of column chromatography can be employed. A process using a cation exchange resin or an adsorber resin has been patented for the purification of phosphonium salts, effectively removing unreacted triphenylphosphine.[10] This is generally more applicable to large-scale purifications.

Detailed Experimental Protocols

Protocol 1: Recrystallization of a Hygroscopic Phosphonium Iodide Salt

This protocol provides a general guideline for the recrystallization of a solid phosphonium iodide salt. The choice of solvent is critical and may require some experimentation.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • If possible, perform the entire procedure in a glove box.

  • Dissolution:

    • Place the crude phosphonium salt in a Schlenk flask equipped with a magnetic stir bar.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the salt completely.[2][3]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • If necessary, place the flask in a refrigerator or freezer (-15 to -18 °C) to induce crystallization.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration, preferably using a Schlenk filter funnel under an inert atmosphere.

    • Wash the crystals with a small amount of cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.

Protocol 2: Purification by Trituration

This method is useful when the phosphonium salt is a solid or a thick oil and the impurities are more soluble in a particular solvent.

  • Preparation:

    • Place the crude phosphonium salt in a flask.

  • Washing:

    • Add a sufficient volume of a cold, non-polar solvent in which the salt is insoluble (e.g., diethyl ether, hexanes, or pentane).[2]

    • Stir the mixture vigorously for 15-30 minutes. A magnetic stirrer or sonication can be effective.

    • The goal is for the product to solidify or for the impurities to be extracted into the solvent.

  • Isolation:

    • If a solid has formed, decant the solvent or collect the solid by vacuum filtration.

    • Repeat the washing process 1-2 more times with fresh cold solvent.

  • Drying:

    • Dry the resulting solid under high vacuum.

References

  • Technical Support Center: Phosphonium Salt Synthesis - Benchchem.
  • How to recrystallize phosphonium salt? - ResearchGate. [Link]

  • purification of phosphonium hydride salts : r/Chempros - Reddit. [Link]

  • US6630605B2 - Process for the purification of phosphonium salts - Google P
  • KR101331168B1 - Synthesis of Phosphonium-based Ionic Liquids with Low Halide Content Using Microreactor - Google P
  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]

  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An - HELDA - Helsinki.fi. [Link]

  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. [Link]

  • Phosphonium salt - chemeurope.com. [Link]

  • Phosphonium iodide - Wikipedia. [Link]

  • Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PubMed. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [Link]

  • Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis - - Nottingham ePrints. [Link]

  • Phosphonium iodide. [Link]

  • (PDF) Industrial Preparation of Phosphonium Ionic Liquids - ResearchGate. [Link]

  • Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes - PubMed. [Link]

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. [Link]

  • My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? : r/chemistry - Reddit. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

  • US3972128A - Process for drying hygroscopic materials - Google P
  • p-Block Elements - Smart Achievers. [Link]

  • Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Phosphonium Iodide.
  • Catalytic iodine in synthesis of phosphonium salts - Chemistry Stack Exchange. [Link]

  • Process for the preparation of phosphonium salts - European Patent Office - EP 0675130 B1 - Googleapis.com. [Link]

  • US5481040A - Process for the preparation of phosphonium salts - Google P

Sources

Troubleshooting

Technical Support Center: Photostability Management of Iodine-Based Phosphonium Reagents

Current Status: Operational Topic: Handling & Troubleshooting for Light-Sensitive Phosphonium Iodides Ticket Priority: High (Impact on Stereoselectivity) Executive Summary The Core Problem: Iodine-containing phosphonium...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Handling & Troubleshooting for Light-Sensitive Phosphonium Iodides Ticket Priority: High (Impact on Stereoselectivity)

Executive Summary

The Core Problem: Iodine-containing phosphonium salts (e.g., (Iodomethyl)triphenylphosphonium iodide) and their derived ylides are susceptible to photo-oxidative degradation. While the phosphonium salt itself is relatively stable, the iodide counterion (


) can oxidize to elemental iodine (

) upon exposure to light and air.

The Scientific Consequence: Elemental iodine is a potent radical catalyst for alkene isomerization. In Wittig olefinations—particularly those designed for Z-selectivity (cis)—trace amounts of iodine generated by light exposure will erode stereochemical fidelity, driving the product toward the thermodynamic E-isomer (trans).

Mechanism of Failure

To prevent experimental failure, you must understand the invisible chemistry occurring in your flask.

The Iodine Radical Cycle

Light exposure (


) promotes the oxidation of iodide ions to iodine radicals. These radicals reversibly add to the alkene double bond, breaking the 

-bond and allowing free rotation. Upon elimination of the radical, the alkene reforms in its most stable configuration (usually trans).

IodineIsomerization Light Light (hν) + O2 I2 Elemental Iodine (I2) Light->I2 Iodide Iodide Salt (I-) Iodide->I2 Photo-oxidation Z_Alkene Z-Alkene (Kinetic Product) Radical C-I Radical Intermediate Z_Alkene->Radical + I• (Attack) Radical->Radical Bond Rotation E_Alkene E-Alkene (Thermodynamic Product) Radical->E_Alkene - I• (Elimination) E_Alkene->Z_Alkene Slow Reversion

Figure 1: Mechanism of iodine-catalyzed photo-isomerization. Light generates iodine species that catalyze the conversion of the desired Z-alkene to the E-alkene.

Diagnostic & Storage FAQs

Q: My phosphonium iodide reagent has turned from white to yellow/brown. Is it usable? A: Proceed with Caution. The yellow color indicates the presence of free elemental iodine (


) or triiodide (

).
  • For General Synthesis: If you are performing a simple alkylation or forming a product where stereochemistry is irrelevant, it may be usable, though yield calculations will be inaccurate.

  • For Z-Selective Wittig: Do NOT use. Even trace iodine will isomerize your cis-olefin to trans. You must purify the reagent (see Protocol A below).

Q: Is amber glassware sufficient for protection? A: For storage, yes. For active reactions, no . Standard amber glass blocks UV (<400nm) but transmits visible light. Since iodine absorbs in the visible spectrum (blue/green light), amber glass offers incomplete protection during long reaction times.

  • Recommendation: Wrap reaction flasks in aluminum foil or work in a room equipped with red safety lights (>500nm).

Q: Can I wash the salt to remove the color? A: Washing with non-polar solvents (like dry ether/hexanes) can remove surface iodine, but recrystallization is the gold standard for restoring high purity and removing occluded impurities.

Operational Protocols

Protocol A: Purification (Recrystallization)

Objective: Restore degraded (yellow) (iodomethyl)triphenylphosphonium iodide to a white, high-purity solid.

ParameterSpecification
Primary Solvent Ethanol (hot) or Dichloromethane (warm)
Anti-Solvent Diethyl Ether or Hexanes
Temperature Dissolve at reflux; crystallize at -20°C
Atmosphere Nitrogen or Argon (Critical during drying)

Step-by-Step:

  • Dissolution: Place the yellow solid in a flask. Add the minimum amount of hot Ethanol (approx. 60-70°C) required to fully dissolve the solid.

  • Filtration (Optional): If insoluble black specks remain, filter rapidly through a glass frit while hot.

  • Precipitation: Remove from heat. Add Diethyl Ether dropwise until the solution becomes slightly turbid (cloudy).

  • Crystallization: Seal the flask under inert gas and place it in a freezer (-20°C) overnight.

  • Collection: Filter the resulting white needles under an inert atmosphere (Schlenk filtration is best to prevent immediate re-oxidation).

  • Drying: Dry under high vacuum (<0.1 mmHg) in the dark for 4 hours.

Protocol B: Light-Excluded Reaction Setup

Objective: Perform a Z-selective Wittig reaction without photo-isomerization.

SafeHandling Storage 1. Storage (Amber vial, Desiccator) Prep 2. Weighing (Dim light, Quick transfer) Storage->Prep Setup 3. Reaction Assembly (Wrap flask in Foil) Prep->Setup Minimize Exposure Reaction 4. Reaction Progress (Keep Covered) Setup->Reaction Inert Atm (Ar/N2) Quench 5. Quench/Workup (Remove Iodine: Na2S2O3) Reaction->Quench Complete

Figure 2: Workflow for handling light-sensitive phosphonium reagents to ensure stereochemical integrity.

Critical Steps:

  • Foil Wrapping: Wrap the reaction flask, addition funnel, and reflux condenser completely in aluminum foil before adding reagents.

  • Inert Atmosphere: Oxygen accelerates the photo-oxidation of iodide. Maintain a strict Nitrogen or Argon overpressure.

  • The "Thiosulfate Wash": During the workup (step 5), wash the organic layer with 10% Sodium Thiosulfate (

    
    ) . This reduces any iodine (
    
    
    
    ) formed during the reaction back to water-soluble iodide (
    
    
    ), preventing isomerization during rotary evaporation or column chromatography.

Troubleshooting Specific Failures

Scenario 1: Low Yield of Ylide Formation
  • Symptom: The phosphonium salt does not dissolve or react with the base (e.g., NaHMDS, KOtBu).

  • Root Cause: Moisture contamination. Phosphonium salts are hygroscopic.[1] Water destroys the base and the formed ylide.

  • Fix: Dry the salt under high vacuum at 50-60°C for 12 hours before use. Store in a desiccator.

Scenario 2: Erosion of Z:E Ratio (Stereoselectivity Loss)
  • Symptom: Expected Z:E ratio is 95:5, but observed is 60:40.

  • Root Cause: Iodine-catalyzed isomerization post-reaction.

  • Fix:

    • Did you wrap the flask? (Light +

      
       = 
      
      
      
      ).
    • Did you perform the Thiosulfate wash? (See Protocol B).

    • Advanced Tactic: Add a sacrificial scavenger like Copper powder or Mercury drop (old school, hazardous) to the reaction to sequester free iodine, though Thiosulfate workup is usually sufficient and safer.

Scenario 3: Product Degradation on Column
  • Symptom: Product spot streaks or disappears during purification.

  • Root Cause: Silica gel is slightly acidic and can promote isomerization if iodine traces are present.

  • Fix: Ensure the crude mixture is iodine-free (colorless) before loading. Use 1% Triethylamine in the eluent to neutralize silica acidity.

References

  • Hepperle, S. S., Li, Q., & East, A. L. L. (2005). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. The Journal of Physical Chemistry A, 109(48), 10975–10981.[2] [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85. [Link]

  • Gilheany, D. G. (1994). Structure and stability of phosphonium ylides. Chemical Reviews, 94(5), 1339–1374. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Iodobutyl vs. Bromobutyl Phosphonium Salt Precursors

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, particularly in the construction of complex molecules, the Wittig reaction stands as a cornerstone for olefination. The j...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules, the Wittig reaction stands as a cornerstone for olefination. The journey to a successful Wittig reaction begins with the efficient preparation of its key intermediate: the phosphonium salt.[1][2] This guide provides a detailed, evidence-based comparison of two common precursors for butyl-substituted phosphonium salts: 1-iodobutane and 1-bromobutane. We will delve into the mechanistic underpinnings of their reactivity differences, present comparative data, and provide robust experimental protocols to guide your synthetic strategy.

The Theoretical Framework: A Tale of Two Leaving Groups

The synthesis of a phosphonium salt from an alkyl halide and a phosphine, such as triphenylphosphine or tributylphosphine, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] In this concerted, single-step mechanism, the phosphine's lone pair of electrons acts as a nucleophile, attacking the electrophilic α-carbon of the alkyl halide. Simultaneously, the carbon-halogen bond breaks, and the halide is expelled as a leaving group.[5]

The rate of an SN2 reaction is governed by several factors, but when comparing two alkyl halides with the identical alkyl framework (in this case, butyl), the nature of the leaving group becomes the dominant differentiating factor.[6][7] The cardinal rule for leaving groups is that weaker bases are better leaving groups .[8] A good leaving group must be stable on its own after departing with the electron pair from the former covalent bond.

This principle directly explains the reactivity difference between alkyl iodides and bromides.

  • Basicity: Iodide (I⁻) is a significantly weaker base than bromide (Br⁻). This is a direct consequence of the acidity of their conjugate acids; hydroiodic acid (HI, pKa ≈ -10) is a much stronger acid than hydrobromic acid (HBr, pKa ≈ -9).[9]

  • Bond Strength: The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[10][11] This means less energy is required to cleave the C-I bond during the SN2 transition state, leading to a lower activation energy and a faster reaction.[12]

  • Polarizability: The larger electron cloud of the iodide ion is more polarizable than that of the bromide ion. This enhanced polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction.

Consequently, the established reactivity order for alkyl halides in SN2 reactions is unequivocally: R-I > R-Br > R-Cl > R-F .[7][11][13] This fundamental principle predicts that 1-iodobutane will react considerably faster with a phosphine than 1-bromobutane under identical conditions.[12][14]

Visualizing the Reaction: Mechanism and Workflow

To better illustrate these concepts, the following diagrams outline the mechanistic pathway and a general experimental workflow.

SN2_Comparison Figure 1: SN2 Formation of Phosphonium Salts cluster_reactants Reactants cluster_ts Transition States cluster_products Products R3P R₃P TSI [R₃P---C₄H₇---I]ᵟ⁺ R3P->TSI Faster Rate (Lower ΔG‡) TSB [R₃P---C₄H₇---Br]ᵟ⁺ R3P->TSB Slower Rate (Higher ΔG‡) Iodo 1-Iodobutane (H₇C₄-I) Iodo->TSI Faster Rate (Lower ΔG‡) Bromo 1-Bromobutane (H₇C₄-Br) Bromo->TSB Slower Rate (Higher ΔG‡) ProdI Butylphosphonium Iodide Salt TSI->ProdI Better Leaving Group (I⁻) ProdB Butylphosphonium Bromide Salt TSB->ProdB Poorer Leaving Group (Br⁻)

Caption: SN2 formation of phosphonium salts comparing iodo- and bromobutane pathways.

Workflow Figure 2: General Experimental Workflow Reactants 1. Combine Alkyl Halide (Iodobutyl or Bromobutyl) & Phosphine Solvent 2. Add Solvent (e.g., Toluene, Acetonitrile) Reactants->Solvent Heat 3. Heat Reaction Mixture (Iodobutyl requires milder conditions/shorter time) Solvent->Heat Precipitate 4. Cool to Precipitate /Crystallize Product Heat->Precipitate Filter 5. Filter Crude Salt Precipitate->Filter Wash 6. Wash with Non-polar Solvent (e.g., Hexane, Ether) Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Product Pure Phosphonium Salt Dry->Product

Sources

Comparative

Melting Point &amp; Purity Guide: (4-Iodobutyl)(triphenyl)phosphonium Iodide

The following guide details the physical characterization and purity assessment of (4-iodobutyl)(triphenyl)phosphonium iodide , a critical linker intermediate in Wittig olefination. CAS: 159085-21-9 | Formula: | MW: 572....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical characterization and purity assessment of (4-iodobutyl)(triphenyl)phosphonium iodide , a critical linker intermediate in Wittig olefination.

CAS: 159085-21-9 | Formula:


 | MW:  572.2  g/mol [1]
Executive Summary

Unlike its bromide analogue, (4-iodobutyl)(triphenyl)phosphonium iodide is frequently isolated as a hygroscopic, off-white to yellow solid or foam that lacks a sharp, consistent melting point in literature.[1] This is due to the lability of the C–I bond and the high polarizability of the iodide anion, which leads to rapid moisture absorption and partial oxidation.

Do not rely solely on a single melting point value for identification. A melting point range of 180–200°C is expected for the dry salt, but it is significantly lower than the bromide analogue. Purity must be cross-validated with


P NMR  to rule out the common bis-phosphonium impurity.
Comparative Melting Point Analysis

The table below compares the target compound against its closest analogues and common impurities. Use this to interpret your thermal data.

CompoundStructureMelting Point (°C)Diagnostic Note
Target (Pure)

~180 – 200°C *Range varies with moisture content. Hygroscopic. Yellows upon heating.
Bromide Analogue

210 – 213°C Reference Standard. Sharp MP. Stable solid. Use if iodine is not strictly required.
Butyl Control

183 – 185°C Lacks the terminal iodide. Useful baseline for the cation lattice energy.
Impurity: Bis-Salt

> 250°C (dec.) Critical Impurity. Insoluble in DCM/CHCl

. Indicates over-reaction.
Impurity: PPh


80 – 82°C Unreacted starting material. Soluble in non-polar solvents (Hexane/Ether).
Impurity: PPh

=O

150 – 157°C Oxidation byproduct. Broadens the MP range significantly.

Technical Insight: If your sample melts above 230°C , you have likely synthesized the bis-salt (


-bridged di-phosphonium), not the mono-salt.[1] If it melts below 160°C , it is likely wet or contaminated with triphenylphosphine oxide.
Synthesis & Purification Logic

The primary challenge in synthesizing this compound is preventing the formation of the bis-salt. The reaction kinetics dictate that the second substitution (at the terminal iodide) is slower but inevitable if stoichiometry is uncontrolled.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. To secure the target Mono-Salt, you must suppress the path to the Bis-Salt.[1]

ReactionPath cluster_legend Solubility Key SM1 1,4-Diiodobutane (Excess: 3-5 equiv) Target TARGET: Mono-Salt (4-iodobutyl)triphenylphosphonium iodide Soluble in CHCl3/DCM SM1->Target Reflux (Toluene/Xylene) Kinetic Control SM2 Triphenylphosphine (1 equiv) SM2->Target Reflux (Toluene/Xylene) Kinetic Control Impurity IMPURITY: Bis-Salt 1,4-Butanediylbis(triphenylphosphonium) Insoluble in DCM Target->Impurity + PPh3 (Over-reaction) Long reaction time key1 Mono-Salt: Soluble in DCM, Precipitates in Ether key2 Bis-Salt: Insoluble in DCM (Precipitates early)

Figure 1: Reaction pathway showing the critical bifurcation between the desired mono-salt and the parasitic bis-salt.[1]

Validated Experimental Protocol

To ensure a product within the target melting range, follow this specific stoichiometry and purification workflow.

Reagents:

  • Triphenylphosphine (

    
    ): 1.0 equivalent[1]
    
  • 1,4-Diiodobutane: 3.0 – 5.0 equivalents (Critical excess to act as solvent/reactant)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-diiodobutane (excess) in anhydrous toluene under

    
     atmosphere. Heat to 60–70°C.
    
  • Addition: Slowly add

    
     (dissolved in minimal toluene) dropwise. Do not dump all at once.
    
  • Reflux: Heat to mild reflux (110°C) for 2–4 hours.

    • Observation: The product may oil out or precipitate as a gummy solid.

  • Isolation (The "Bis-Salt Check"):

    • Cool to room temperature.[2]

    • Decant the toluene (contains excess diiodide).

    • Wash the residue with dry diethyl ether (

      
      ) to remove remaining diiodide and unreacted 
      
      
      
      .
    • DCM Extraction: Dissolve the residue in Dichloromethane (

      
      ).
      
      • Checkpoint: If a white solid remains insoluble in DCM, filter it off.[1] This is the Bis-Salt impurity. [1]

  • Precipitation: Add the clear DCM filtrate dropwise into rapidly stirring cold diethyl ether. The pure mono-salt will precipitate as a white/off-white powder.

  • Drying: Dry under high vacuum (

    
     mmHg) over 
    
    
    
    for 24 hours. MP is valid only after this step.
Advanced Characterization (Beyond MP)

Since the melting point is sensitive to moisture, confirm identity using


P NMR .
  • Target (

    
    -Salt):  Single peak at 
    
    
    
    ~24–25 ppm
    .
  • Bis-Salt Impurity: Single peak, often shifted slightly upfield (

    
     ~26–27 ppm), but best distinguished by solubility (insoluble in DCM).[1]
    
  • Oxide Impurity (

    
    ):  Peak at 
    
    
    
    ~29 ppm
    .
References
  • Synthesis of Phosphonium Salts: Journal of Organic Chemistry, 1980 , 45, 4263.[1] (General protocol for

    
    -haloalkyl salts).
    
  • Physical Properties of Bromide Analogue: Thermo Fisher Scientific, Certificate of Analysis for CAS 7333-63-3. Link

  • Bis-Salt Characterization: Portland Press, "Accumulation of lipophilic dications by mitochondria," describing synthesis of 1,4-butanediylbis(triphenylphosphonium).[1] Link

  • Wittig Reagent Precursors: Organic Syntheses, Coll. Vol. 5, p. 751 (Preparation of related homologues). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (4-Iodobutyl)(triphenyl)phosphanium

The following guide details the operational safety and disposal protocols for (4-Iodobutyl)(triphenyl)phosphonium iodide (and related salts). This substance presents a dual-hazard profile: biological toxicity (neurotoxic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for (4-Iodobutyl)(triphenyl)phosphonium iodide (and related salts).

This substance presents a dual-hazard profile: biological toxicity (neurotoxic potential of phosphonium cations) and chemical reactivity (alkylation potential of the alkyl iodide tail).[1][2] Disposal must prevent aquatic release and minimize human exposure to alkylating vapors.[1][2]

Part 1: Immediate Action & Hazard Characterization

Emergency Response (Spills):

  • Solid Spill: Do not dry sweep.[1][2] Dampen with inert oil or water (if not moisture-sensitive) to prevent dust.[1][2] Scoop into a wide-mouth HDPE jar.

  • Liquid Spill: Absorb with vermiculite or spill pads.[1][2] Do not use sawdust (fire hazard with oxidizers/alkylators).[1][2]

  • Decontamination: Scrub area with 10% Sodium Thiosulfate solution to quench residual iodine/iodide, followed by detergent.[1][2]

Physicochemical Hazard Profile:

PropertyData / CharacteristicOperational Implication
Physical State Solid (Powder/Crystal)Dust inhalation risk; requires N95/P100 masking.[1][2]
Reactivity Alkylating AgentPotential carcinogen/mutagen.[1][2] Destroys DNA/proteins.[1][2]
Stability Hygroscopic, Light SensitiveStore/Dispose in amber, sealed containers.[2]
Toxicity Aquatic Toxin (Acute 1) ZERO DRAIN DISPOSAL. Illegal to sewer.[1][2]
Combustion Emits POx, HI, I₂Incineration requires scrubbers (commercial only).[1][2]

Part 2: Disposal Decision Matrix (Workflow)

This workflow dictates the segregation path based on the waste's physical state.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance / Contaminated Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Waste (Mother Liquors / Solvents) StateCheck->Liquid Solutions StreamA Stream A: Solid Hazardous (RCRA Hazard) Solid->StreamA Pack in HDPE HalogenCheck Solvent Composition? Liquid->HalogenCheck StreamB Stream B: Halogenated Solvent (High BTU) HalogenCheck->StreamB Contains DCM, Chloroform, or >1% Active Compound StreamC Stream C: Non-Halogenated Solvent (Only if <1% Halogen content) HalogenCheck->StreamC Pure Ethanol/Acetone (Trace contamination only) Label Labeling & Manifest (Must list 'Iodine Compounds') StreamA->Label StreamB->Label StreamC->Label Final Commercial Incineration Label->Final

Figure 1: Decision logic for segregating phosphonium waste streams. Note that significant concentrations of the target compound automatically classify liquid waste as "Halogenated" due to the iodine content.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagents, contaminated gloves, weighing boats, spill cleanup debris.[2]

  • Primary Containment: Place waste directly into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but discouraged due to breakage risks.[1][2]

  • Segregation: Do NOT mix with oxidizers (e.g., nitrates, permanganates) or strong acids.[1][2] The iodide moiety can oxidize to free iodine (

    
    ), creating corrosive vapors.[1]
    
  • Labeling:

    • Chemical Name: (4-Iodobutyl)(triphenyl)phosphonium iodide.[1][2]

    • Hazard Class: Toxic, Irritant.[1][2][3][4][5]

    • Constituents: List "Organophosphorus" and "Organic Iodide."

  • Storage: Cap tightly. If the solid is yellowing (liberating iodine), seal the inner bag with tape before capping.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, washes, and quenched reaction mixtures.[6]

  • Solvent Compatibility Check:

    • Because the molecule contains Iodine, the waste stream is Halogenated by default if the concentration is >1%.

    • Rule of Thumb: If the solution is yellow/orange, treat as Halogenated.[2]

  • Quenching (Optional but Recommended for High Reactivity):

    • If the waste contains unreacted alkyl iodide active ester, add 10% aqueous Sodium Thiosulfate to the organic waste container (if miscible) or wash the organic layer with it. This reduces free iodine and nucleophilically deactivates some alkylating potential.[1][2]

  • Container: Use a standard Safety Can (polyethylene or fluorinated plastic).[1][2] Avoid metal cans if free iodine is suspected (corrosion risk).[1][2]

  • Venting: Use a vented cap (Eco-Funnel) to prevent pressure buildup from volatile solvents.[1][2]

Protocol C: Empty Container Management (RCRA Empty)

Applicability: Original reagent bottles.[1]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

    • Crucial: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).[1] Do NOT pour rinsate down the sink.[1][7]

  • Defacing: Cross out the label.[1][2] Remove the cap.[1]

  • Disposal: Once triple-rinsed and dry, the bottle may be discarded in standard glass trash (check local institutional policy; some require all chemical bottles to go to waste handling).[1][2]

Part 4: Scientific Rationale & Compliance (E-E-A-T)

Why No Drain Disposal?

Quaternary phosphonium salts (


) exhibit high acute toxicity to aquatic organisms.[1][2] They function similarly to cationic surfactants, disrupting cell membranes in gill tissues of fish and invertebrates.[2] Additionally, the alkyl iodide  moiety is a stable organic halide.[1][2] Wastewater treatment plants (WWTP) generally cannot degrade these compounds effectively, leading to bioaccumulation in sludge or discharge into waterways.[1][2]
Why Incineration?

The only validated destruction method for organophosphorus iodides is high-temperature incineration (>1000°C) with flue gas scrubbing.[1][2]

  • Phosphorus: Oxidizes to

    
    , which is scrubbed to form phosphate salts.[1][2]
    
  • Iodine: Liberated as

    
     or 
    
    
    
    , which must be captured by alkaline scrubbers to prevent atmospheric release of corrosive acid gas.[1]
Regulatory Classification (US EPA)

While (4-Iodobutyl)(triphenyl)phosphonium does not have a specific "P" or "U" list code, it is regulated under RCRA (Resource Conservation and Recovery Act) based on characteristics:

  • Ignitability (D001): If in a flammable solvent.[1][2][8]

  • Toxicity: While not a TCLP metal, it falls under "Halogenated Organic Compounds" (HOCs) in many state regulations.[1][2]

  • Generator Status: It must be counted toward your monthly hazardous waste generation totals.[1][2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2]Link[1][2]

  • Fisher Scientific. Safety Data Sheet: Ethyltriphenylphosphonium iodide (Analogous Structure).[1][2]Link[1][2]

  • PubChem. Phosphonium, (4-iodobutyl)triphenyl-, iodide - Compound Summary.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] Link

Sources

Handling

Personal protective equipment for handling (4-Iodobutyl)(triphenyl)phosphanium

Executive Summary & Hazard Mechanism This guide outlines the mandatory safety protocols for handling (4-Iodobutyl)(triphenyl)phosphonium salts. While often used as a precursor for mitochondrial-targeting probes (Mito-com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Mechanism

This guide outlines the mandatory safety protocols for handling (4-Iodobutyl)(triphenyl)phosphonium salts. While often used as a precursor for mitochondrial-targeting probes (Mito-compounds), this molecule presents a unique dual-hazard profile that requires precautions exceeding those for standard organic salts.

The "Trojan Horse" Hazard Profile

To ensure safety, researchers must understand the causality of the risk, not just the rules. This compound combines two distinct chemical behaviors:

  • The Delivery Vector (TPP+ Moiety): The triphenylphosphonium (TPP+) cation is a lipophilic cation designed to penetrate biological membranes and accumulate in the mitochondrial matrix (driven by membrane potential).[1][2][3] This means cutaneous absorption is significantly higher than for standard inorganic salts.

  • The Payload (Alkyl Iodide): The 4-iodobutyl chain is an alkylating agent. Once inside the cell (or in contact with skin), the iodine serves as a good leaving group, allowing the butyl chain to alkylate biomolecules (DNA/Proteins).

Critical Insight: You are handling an alkylating agent attached to a membrane-permeable delivery system. Standard nitrile gloves may offer insufficient protection over long durations due to the lipophilic nature of the TPP+ group.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneThe TPP+ moiety enhances lipophilicity, potentially accelerating permeation through thin polymers. Double gloving provides a breakthrough buffer and allows immediate removal of the outer layer upon contamination.
Respiratory Engineering Control (Primary) Certified Chemical Fume HoodPPE (Secondary/Spill) N95 or P100 Particulate RespiratorAs a solid iodide salt, dust generation is the primary inhalation vector. Inhalation allows rapid systemic absorption and mitochondrial accumulation.
Eye/Face Chemical Safety Goggles (Not just safety glasses)Powders drift. Phosphonium salts are severe eye irritants (H318/H319).[4] Goggles seal the orbital area against airborne dust.
Body Lab Coat (High-Neck) + Tyvek Sleeves Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between the lab coat cuff and the glove.
Visualization: PPE Decision Logic

The following logic flow dictates PPE upgrades based on experimental scale.

PPE_Logic Start Start: Assess Scale Scale_Small < 50 mg (Weighing/Aliquot) Start->Scale_Small Scale_Large > 50 mg or Synthesis Workup Start->Scale_Large Standard_PPE Standard Protocol: - Fume Hood - Safety Glasses - Single Nitrile Gloves Scale_Small->Standard_PPE Enhanced_PPE Enhanced Protocol: - Fume Hood - Chemical Goggles - Double Nitrile Gloves - Tyvek Sleeves Scale_Large->Enhanced_PPE Respirator Respiratory Upgrade: Add N95/P100 Mask (If outside hood) Standard_PPE->Respirator Dust Risk? Enhanced_PPE->Respirator Spill Cleanup? caption Figure 1: PPE Selection Logic based on operational scale.

Operational Protocols

A. Weighing & Static Control

Phosphonium salts are notoriously hygroscopic and prone to static charge, causing "jumping" of powder during weighing.

  • Environment: Weigh only inside a fume hood or a vented balance enclosure.

  • Static Mitigation: Use an ionizing anti-static gun on the weigh boat and spatula before touching the powder.

  • Technique: Do not use metal spatulas if the powder is free-flowing; use anti-static plastic or glazed porcelain to reduce triboelectric charging.

B. Solubilization & Reaction[5]
  • Solvent Choice: The compound is soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).

    • Note: DMSO enhances skin permeability further. If dissolving in DMSO, strict double-gloving is mandatory .

  • Light Sensitivity: Iodides degrade under light, releasing free iodine (

    
    ) which turns the solid yellow/brown. Wrap reaction vessels in aluminum foil.
    
C. Emergency Spill Response

If the powder is spilled outside the fume hood:

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles, Double Gloves, N95 Respirator.

  • Containment: Cover the spill with a wet paper towel (to prevent dust dispersal).

  • Cleanup: Wipe up the wet slurry.[5] Clean the surface with a 10% Sodium Thiosulfate solution (neutralizes any free iodine) followed by detergent.

Waste Management & Disposal

Disposal requires segregation based on the presence of the Iodine and Phosphorus atoms.

Visualization: Disposal Workflow

Waste_Disposal Waste_Origin Waste Generation Type_Check State of Matter? Waste_Origin->Type_Check Solid_Waste Solid Waste (Contaminated Gloves/Paper) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Reaction Mother Liquor) Type_Check->Liquid_Waste Bin_Solid Bin: Hazardous Solid Label: 'Toxic/Irritant' Solid_Waste->Bin_Solid Halogen_Check Contains Halogens? (Iodine/Chlorine) Liquid_Waste->Halogen_Check Stream_Halo Stream A: Halogenated Organic (Due to Alkyl Iodide) Halogen_Check->Stream_Halo Yes (Default) Stream_NonHalo Stream B: Non-Halogenated (Only if <0.1% conc.) Halogen_Check->Stream_NonHalo No caption Figure 2: Waste segregation logic for halogenated phosphonium salts.

Disposal Rules:

  • Do NOT mix with oxidizers (peroxides, nitric acid). Phosphonium salts can react vigorously with strong oxidizers.

  • Labeling: Clearly mark waste containers as "Contains Organophosphorus" and "Alkyl Iodide" to prevent downstream incompatibility in the incinerator feed.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783387 (Triphenylphosphonium). Retrieved from [Link]

  • Trnka, J., et al. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak.[2] PLoS ONE. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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